Ethyl 3-aminothiophene-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVNHPIXCUMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437440 | |
| Record name | Ethyl 3-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31823-64-0 | |
| Record name | Ethyl 3-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-aminothiophene-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 3-aminothiophene-2-carboxylate. This versatile heterocyclic compound serves as a crucial building block in the development of a wide range of pharmaceuticals and agrochemicals. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide visualizes key concepts, including synthetic pathways and its role in biological signaling, through detailed diagrams.
Chemical Properties and Structure
This compound, with the CAS number 31823-64-0, is a stable, solid organic compound.[1][2] Its structure features a thiophene ring substituted with an amino group at the 3-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups makes it a highly reactive and versatile intermediate in organic synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 31823-64-0 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| Appearance | Solid | [1][2] |
| Melting Point | 40-45 °C | [1][2] |
| Boiling Point | 109-112 °C at 0.3 mmHg | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl group, signals for the thiophene ring protons, and a broad singlet for the amino group protons. For a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the ethyl ester protons appear as a triplet around 1.35 ppm and a quartet around 4.23 ppm.[2] The NH₂ protons typically appear as a broad singlet.[2]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.
IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1650-1700 cm⁻¹), and C-H stretching vibrations.[2]
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction .[5][6][7] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]
The Gewald Reaction: A General Overview
The Gewald reaction is a powerful tool in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[5][7] The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[8]
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cyclization -> product;
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Figure 2: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, including antipsychotic and anti-inflammatory agents.[3] Its derivatives have been investigated for their potential as kinase inhibitors and receptor antagonists.[3]
Role in the Synthesis of Olanzapine
While not a direct precursor in all synthetic routes, thiophene derivatives are central to the structure of the atypical antipsychotic drug Olanzapine . The synthesis of Olanzapine often involves the construction of a thieno[2,3-b][9]benzodiazepine core, for which aminothiophene esters are key starting materials.[10][11][12]
Inhibition of Signaling Pathways
Thiophene derivatives have been shown to interfere with critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway and tubulin polymerization .[1][9][13][14][15]
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16] Aberrant activation of this pathway is a hallmark of many cancers.[1] Certain thiophene derivatives have been developed as highly selective inhibitors of PI3K, thereby blocking the downstream signaling and exhibiting antitumor activity.[1][17]
```dot
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PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiophene [label="Thiophene-based\nPI3K Inhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RTK -> PI3K [label="Activates"];
PI3K -> PIP3 [label="Phosphorylates"];
PIP2 -> PI3K [style=dashed];
PIP3 -> Akt [label="Activates"];
Akt -> mTOR [label="Activates"];
mTOR -> Proliferation [label="Promotes"];
Thiophene -> PI3K [label="Inhibits", color="#EA4335", style=bold];
}
Figure 4: Mechanism of tubulin polymerization inhibition.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups provide access to a diverse array of complex heterocyclic structures. The demonstrated and potential applications of its derivatives as potent therapeutic agents, particularly in oncology, highlight the continued importance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological significance, serving as a valuable resource for researchers in the field.
References
- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound [myskinrecipes.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 11. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 12. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-aminothiophene-2-carboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-aminothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its emerging role as a scaffold for potent enzyme inhibitors.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value |
| CAS Number | 31823-64-0 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Pale yellow oil or solid |
| Melting Point | 42-43 °C |
| Boiling Point | 109-112 °C at 3 mmHg |
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
One of the most significant applications of the 3-aminothiophene-2-carboxylic acid scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] FTO is a validated drug target in acute myeloid leukemia (AML), where its inhibition leads to anti-leukemic effects.[1] Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent FTO inhibitors with antileukemia activity.[1]
Furthermore, the closely related 3-aminothiophene-2-carboxamide derivatives have demonstrated notable antioxidant and antibacterial properties, suggesting a broader therapeutic potential for this class of compounds.
Experimental Protocols
Detailed methodologies for the synthesis of the core compound and relevant biological assays are provided to facilitate further research and development.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base.[2]
-
Reagents:
-
Ethyl thioglycolate (30 g)
-
Alcohol-free sodium ethoxide (27 g)
-
α,β-dichloropropionitrile (24.8 g)
-
-
Procedure:
-
The reagents are reacted and subsequently worked up.
-
The resulting this compound is a pale yellow oil that solidifies upon cooling.
-
Purification can be achieved through crystallization from ethanol, yielding pale yellowish crystals.[2]
-
FTO Inhibition Assay
This in vitro assay is designed to determine the potency of compounds against the FTO enzyme.
-
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA or DNA oligonucleotide substrate
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[3]
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.
-
Incubate the plate at 37°C for 1 hour.
-
The amount of demethylated product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Antibacterial Activity Assay (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Luria Bertani (LB) broth and agar
-
Test compound
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a standardized bacterial suspension (typically 5 x 10⁵ Colony Forming Units (CFU)/mL).
-
Prepare a series of two-fold dilutions of the test compound in the microtiter plate using the broth.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[4]
-
Antioxidant Activity Assay (ABTS Method)
This assay measures the ability of a compound to scavenge the ABTS radical cation.
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Test compound
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Add the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation period.
-
The antioxidant activity is calculated as the percentage of inhibition of the ABTS•+ radical.
-
Visualizations
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of this compound to the evaluation of its derivatives' biological activity.
Caption: Synthesis and evaluation workflow.
FTO Signaling Pathway in Acute Myeloid Leukemia
This diagram depicts the role of FTO in AML and the potential point of intervention for inhibitors derived from this compound.
Caption: FTO signaling pathway in AML.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Properties of Ethyl 3-Aminothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-aminothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectra for this specific molecule, this guide presents a compilation of expected data based on the analysis of closely related and substituted analogs. The experimental protocols provided are representative of the methods used for the synthesis and spectroscopic analysis of this class of compounds.
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is extrapolated from published information on analogous compounds and serves as a reference for researchers working with this molecule.
Table 1: Expected ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | H-5 (Thiophene ring) |
| ~6.0 | d | 1H | H-4 (Thiophene ring) |
| ~5.9 | br s | 2H | -NH₂ |
| 4.2 - 4.3 | q | 2H | -OCH₂CH₃ |
| 1.2 - 1.3 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~160 | C-3 (Thiophene ring) |
| ~128 | C-5 (Thiophene ring) |
| ~115 | C-4 (Thiophene ring) |
| ~105 | C-2 (Thiophene ring) |
| ~60 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 2980 - 2900 | Medium | C-H stretching (aliphatic) |
| ~1670 | Strong | C=O stretching (ester) |
| ~1620 | Strong | N-H bending |
| ~1550 | Medium | C=C stretching (thiophene ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~1100 | Medium | C-S stretching (thiophene ring) |
Sample preparation: KBr pellet.[1]
Experimental Protocols
The following protocols describe common methods for the synthesis and spectroscopic characterization of this compound and its derivatives.
2.1. Synthesis: Gewald Reaction
The Gewald reaction is a widely used method for the synthesis of 2-aminothiophenes.
-
Procedure: To a stirred solution of ethyl cyanoacetate and a suitable α-mercapto ketone or aldehyde in ethanol, elemental sulfur is added. A catalytic amount of a base, such as morpholine or diethylamine, is then added dropwise. The reaction mixture is typically heated at a moderate temperature (e.g., 45-50 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.
2.2. NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.3. FT-IR Spectroscopy
-
Instrumentation: FT-IR spectra are commonly recorded on a spectrometer such as a Bruker IFS 85.[1]
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Navigating the Physicochemical Landscape of Ethyl 3-Aminothiophene-2-carboxylate: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 3-aminothiophene-2-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering critical data, detailed experimental protocols, and logical workflows to facilitate its use in further research and formulation.
This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility in various solvent systems and stability under diverse environmental conditions, is paramount for its effective application in synthetic chemistry and pharmaceutical formulation.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in public literature. However, qualitative assessments and data from structurally similar compounds provide valuable guidance.
Qualitative Solubility:
| Solvent | Solubility | Citation |
| Water | Slightly soluble | [1] |
Note: The term "slightly soluble" generally indicates a solubility range of 100 to 1000 parts of solvent for 1 part of solute.
For a closely related compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate , the following quantitative data has been reported, which can serve as a useful reference point:
| Solvent | Solubility | Citation |
| Ethanol | ~20 mg/mL | [2] |
| DMSO | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Aqueous Buffers (1:10 DMSO:PBS, pH 7.2) | ~0.1 mg/mL | [2] |
Given the absence of specific quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest. The following experimental protocols provide a robust framework for such determinations.
Stability Profile
Detailed stability data for this compound is limited. A related compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate , is reported to be stable for at least two years when stored at -20°C as a crystalline solid.[2] The stability of its aqueous solutions is limited, with a recommendation against storing for more than one day.[2]
To ensure the integrity and successful application of this compound, a comprehensive stability assessment is crucial. This should encompass evaluations of its response to thermal stress, light exposure (photostability), and varying pH conditions (hydrolytic stability).
Experimental Protocols
The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions in parallel with control samples stored under normal conditions.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and its solution to UV light (e.g., 254 nm and 365 nm) and visible light. Thiophene derivatives are known to be susceptible to photodegradation.[4][5][6]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Caption: Experimental Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products.
General HPLC Method Parameters:
-
Column: A reversed-phase C18 column is often a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
References
- 1. Ethyl 2-aminothiophene-3-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
The Diverse Biological Landscape of Substituted 2-Aminothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in preclinical studies against a range of diseases, including cancer, inflammation, and microbial infections.[1][3] This technical guide provides an in-depth overview of the biological activities of substituted 2-aminothiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.
Anticancer Activity
Substituted 2-aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[4][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected substituted 2-aminothiophene derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Thieno[2,3-d]pyrimidine derivatives (5f-i, 7a) | MDA-MB-468 (Breast) | GI50 | Two-digit nanomolar | [4] |
| Aniline-substituted thieno[2,3-d]pyrimidine (MS4e) | HCT116 (Colon) | IC50 | 357.12 µg/ml | [4] |
| 2-aminothiophene-3-carboxylic acid ester derivatives | T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma | IC50 | High nanomolar range | [7] |
| TP 5 (2,3-fused thiophene) | HepG2, SMMC-7721 (Liver) | Cell Viability | <18% at 30 µg/mL | [6] |
| 6CN14, 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | Antiproliferative | Greater than Doxorubicin | [5] |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g) | HCT-116 (Colon) | IC50 | 7.1 ± 0.07 µM/ml | [8] |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4a) | HCT-116 (Colon) | IC50 | 10.5 ± 0.07 µM/ml | [8] |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4c) | HCT-116 (Colon) | IC50 | 11.9 ± 0.05 µM/ml | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity:
The cytotoxicity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives for a specified period (e.g., 24-48 hours).[5]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry:
Flow cytometry is employed to determine the effect of 2-aminothiophene derivatives on the cell cycle progression of cancer cells.[5]
-
Cell Treatment: Cancer cells are treated with the test compounds for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways in Anticancer Activity
Certain 2-aminothiophene derivatives, particularly thieno[2,3-d]pyrimidines, have been shown to target key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiophene derivative.
Another critical mechanism involves the induction of apoptosis. Some derivatives can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the BCL-2 family, leading to programmed cell death.[4]
Caption: Induction of apoptosis via inhibition of the anti-apoptotic protein Bcl-2.
Anti-inflammatory Activity
Several 2-aminothiophene analogs have demonstrated potent anti-inflammatory properties.[9][10] This activity is often evaluated by their ability to inhibit neutrophil activity or modulate the production of inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
| Compound | % Anti-inflammatory Activity | IC50 (µM) | Reference |
| 1 | 61 | 121 | [9] |
| 2 | 94 | 412 | [9] |
| 3 | 30 | 323 | [9] |
| 4 | 75 | 348 | [9] |
| 5 | 71 | 422 | [9] |
| 6 | 81 | 396 | [9] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | N/A (Selective COX-2 inhibitors) | 0.31 - 1.40 | [11] |
Experimental Protocols
Inhibition of Neutrophil Respiratory Burst:
A common in vitro assay to assess anti-inflammatory potential measures the inhibition of the respiratory burst in neutrophils.
-
Neutrophil Isolation: Neutrophils are isolated from fresh blood (e.g., human or rat).
-
Compound Incubation: The isolated neutrophils are pre-incubated with the test 2-aminothiophene derivatives at various concentrations.
-
Stimulation: The respiratory burst is stimulated by adding an activating agent, such as phorbol myristate acetate (PMA).
-
Detection: The production of reactive oxygen species (ROS) is measured using a chemiluminescence or fluorescence-based assay.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the respiratory burst, is calculated.
Carrageenan-Induced Paw Edema in Rats:
This in vivo model is widely used to evaluate the anti-inflammatory effects of novel compounds.[11]
-
Animal Dosing: Rats are orally or intraperitoneally administered with the test compound or a vehicle control.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Antimicrobial Activity
Substituted 2-aminothiophenes have been reported to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]
Quantitative Antimicrobial Activity Data
| Compound | Bacterial Strain | Inhibition Zone (mm) | % Inhibition | Reference |
| Amino thiophene-2-carboxamide (7b) | P. aeruginosa | 20 | 86.9 | [13] |
| Amino thiophene-2-carboxamide (7b) | S. aureus | 20 | 83.3 | [13] |
| Amino thiophene-2-carboxamide (7b) | B. subtilis | 19 | 82.6 | [13] |
| Hydroxy thiophene-2-carboxamide (3b) | B. subtilis | 18 | 78.3 | [13] |
| Hydroxy thiophene-2-carboxamide (3b) | P. aeruginosa | 18 | 78.3 | [13] |
| Hydroxy thiophene-2-carboxamide (3b) | S. aureus | 17 | 70.8 | [13] |
| Thiophene derivative 7 | P. aeruginosa | More potent than gentamicin | N/A | [14] |
Experimental Protocols
Agar Well Diffusion Method:
This is a standard method for screening the antimicrobial activity of new compounds.[14]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Synthesis of 2-Aminothiophene Derivatives
The Gewald three-component reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes.[1][12] This one-pot synthesis involves the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Caption: The Gewald three-component reaction for 2-aminothiophene synthesis.
Conclusion
Substituted 2-aminothiophene derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The synthetic accessibility of the 2-aminothiophene core, primarily through the robust Gewald reaction, allows for extensive structural modifications to optimize potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this important heterocyclic scaffold. Continued research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Mechanism of action for thiophene-based compounds in drug discovery
An In-depth Technical Guide on the Mechanism of Action of Thiophene-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its bioisosterism with the phenyl ring, electron-rich nature, and ability to engage in diverse non-covalent interactions, have made it a cornerstone in the design of novel therapeutics.[1][2][3] Thiophene-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[2][4] This technical guide delves into the core mechanisms of action of thiophene-based compounds, providing detailed insights into their interactions with key biological targets, quantitative data on their activity, comprehensive experimental protocols, and visual representations of the underlying signaling pathways.
Thiophene-Based Compounds as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiophene-based compounds have been successfully developed as potent kinase inhibitors, primarily by targeting the ATP-binding site of these enzymes. The planar thiophene ring can mimic the adenine moiety of ATP, while its substituents can be tailored to form specific interactions with the surrounding amino acid residues, thereby conferring potency and selectivity.[5][6]
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative thiophene-based kinase inhibitors against various cancer-related kinases.
| Compound/Series | Target Kinase(s) | Key Quantitative Data | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM | [7] |
| Compound 8: Kinase Inhibition ≥77% | [7] | ||
| Compound 9b: Kinase Inhibition ≥77% | [7] | ||
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM | [5] |
| Fused Thiophene Derivatives | VEGFR-2, AKT | Compound 3b: IC50 (VEGFR-2) = 0.126 μM; IC50 (AKT) = 6.96 μM | [6] |
| Compound 4c: IC50 (VEGFR-2) = 0.075 μM; IC50 (AKT) = 4.60 μM | [6] | ||
| Thiophene carboxamides | VEGFR-2 | Compound 5: IC50 = 3.105 μM (HepG-2), 2.15 μM (PC-3) | [8] |
| Compound 21: IC50 = 3.023 μM (HepG-2), 3.12 μM (PC-3) | [8] |
Signaling Pathway: Kinase Inhibition
Caption: Thiophene-based kinase inhibitors compete with ATP for the active site of receptor tyrosine kinases, blocking downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a thiophene-based compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
Thiophene-based test compound
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent
-
96-well white, flat-bottom microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thiophene-based test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Thiophene-Based Compounds as GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Thiophene derivatives have been developed as both agonists and antagonists for various GPCRs. The thiophene core can serve as a scaffold to present functional groups that interact with specific residues in the ligand-binding pocket of the receptor, thereby modulating its activity.[9][10]
Quantitative Data: GPCR Modulatory Activity
The following table presents data on the modulatory effects of thiophene-based compounds on different GPCRs.
| Compound | Target GPCR | Activity | Key Quantitative Data | Reference |
| Tiotropium | Muscarinic M3 Receptor | Antagonist | High affinity (pM range) | [9] |
| Olanzapine | Dopamine and Serotonin Receptors | Antagonist | - | [2] |
| Clopidogrel | P2Y12 Receptor | Antagonist (active metabolite) | - | [2] |
| Prasugrel | P2Y12 Receptor | Antagonist (active metabolite) | - | [2] |
Signaling Pathway: GPCR Modulation (Antagonist Action)
Caption: Thiophene-based GPCR antagonists bind to the receptor and block the binding of the endogenous ligand, thereby inhibiting the downstream signaling cascade and cellular response.
Experimental Protocol: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol describes a common method to assess the antagonist activity of a thiophene-based compound on a Gs-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target GPCR
-
Thiophene-based test compound
-
Known GPCR agonist
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the thiophene-based test compound.
-
Agonist Stimulation: Add a fixed concentration of the known GPCR agonist to the wells to stimulate the receptor.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Thiophene-Based Compounds as COX/LOX Inhibitors
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Several thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The thiophene ring in these molecules often serves as a central scaffold, with acidic and other functional groups attached that are crucial for binding to the active site of COX and LOX enzymes.[11][12][13]
Quantitative Data: COX/LOX Inhibitory Activity
The following table provides IC50 values for some thiophene-based COX and LOX inhibitors.
| Compound | Target Enzyme(s) | Key Quantitative Data | Reference |
| Tiaprofenic acid | COX | - | [11] |
| Suprofen | COX | - | [2] |
| Zileuton | 5-LOX | - | [4] |
| Compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) | COX-2, 5-LOX | COX-2 IC50 = 5.45 μM; 5-LOX IC50 = 4.33 μM | [14] |
| Compound 21 | COX-2, LOX | COX-2 IC50 = 0.67 μM; LOX IC50 = 2.33 μM | [13] |
Signaling Pathway: COX/LOX Inhibition
Caption: Thiophene-based NSAIDs inhibit COX and/or LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to screen for thiophene-based COX-2 inhibitors by measuring the peroxidase activity of the enzyme.
Materials:
-
Recombinant human COX-2
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Thiophene-based test compound
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, COX-2 enzyme, heme, and arachidonic acid in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the colorimetric substrate.
-
Inhibitor Incubation: Add the thiophene-based test compound to the wells and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Data Acquisition: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Thiophene-Based Compounds as Neuraminidase Inhibitors
Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected cells. Inhibiting this enzyme can prevent the spread of the virus. Thiophene derivatives have been designed as potent neuraminidase inhibitors, with the thiophene ring often serving as a key structural element that interacts with the enzyme's active site.[15][16][17]
Quantitative Data: Neuraminidase Inhibitory Activity
The following table shows the inhibitory potency of a thiophene-based compound against influenza neuraminidase.
| Compound | Target | Key Quantitative Data | Reference |
| Compound 4b | Influenza Neuraminidase | IC50 = 0.03 μM | [15][16][17] |
| Oseltamivir Carboxylate (Control) | Influenza Neuraminidase | IC50 = 0.06 μM | [15][16][17] |
Signaling Pathway: Neuraminidase Inhibition in Viral Release
Caption: Thiophene-based neuraminidase inhibitors block the active site of the viral neuraminidase enzyme, preventing the cleavage of sialic acid residues and thus trapping new virions on the surface of the infected cell, inhibiting viral propagation.
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the inhibitory activity of thiophene compounds against influenza neuraminidase using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Influenza virus stock (source of neuraminidase)
-
MUNANA substrate
-
Thiophene-based test compound
-
Assay buffer
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the thiophene-based test compound. Dilute the virus stock to an appropriate concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted virus and the test compound. Include controls for 100% enzyme activity (virus only) and background fluorescence (buffer only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).
-
Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The thiophene moiety is a versatile and highly valuable scaffold in drug discovery, contributing to a diverse range of therapeutic agents with various mechanisms of action. This guide has provided an in-depth overview of the role of thiophene-based compounds as inhibitors of kinases, COX/LOX, and neuraminidase, as well as modulators of GPCRs. The presented quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working in this exciting field. The continued exploration of the chemical space around the thiophene nucleus promises to yield even more innovative and effective medicines in the future.
References
- 1. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors | CoLab [colab.ws]
- 17. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of aminothiophene carboxylates
Caption: VEGFR-2 Signaling Pathway Inhibition by Aminothiophene Carboxylates.
Caption: Inhibition of Tubulin Polymerization by Aminothiophene Carboxylates.
Caption: Induction of Cell Cycle Arrest and Apoptosis by Aminothiophene Carboxylates.
Caption: DAO Inhibition and Enhancement of NMDA Receptor Signaling.
Caption: Positive Allosteric Modulation of the GLP-1 Receptor.
Caption: Allosteric Enhancement of the Adenosine A1 Receptor.
Caption: General Workflow for Antimicrobial Screening of Aminothiophene Carboxylates.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy. Certain aminothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle and causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.
Induction of Cell Cycle Arrest and Apoptosis
In addition to specific targets like VEGFR-2 and tubulin, aminothiophene carboxylates can exert their anticancer effects by directly inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins.
Mechanism of Action: These compounds have been observed to cause an accumulation of cells in the G1 or G2/M phases of the cell cycle.[1] This is often accompanied by the upregulation of the tumor suppressor protein p53, an increase in the pro-apoptotic/anti-apoptotic Bax/Bcl-2 ratio, and the activation of effector caspases such as caspase-3 and caspase-9, leading to programmed cell death.[2]
Quantitative Data: Anticancer Activity
| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Thiophene Carboxamide | VEGFR-2 Inhibition | - | 0.59 µM (Compound 5) | [2][3] |
| Thiophene Carboxamide | VEGFR-2 Inhibition | - | 1.29 µM (Compound 21) | [2][3] |
| Thiophene-3-carboxamide | VEGFR-2 Inhibition | - | 191.1 nM (Compound 14d) | [4] |
| Piperazinylquinoxaline | VEGFR-2 Inhibition | - | 0.19 µM (Compound 11) | [5] |
| Thiophene Carboxamide | β-tubulin polymerization | - | 73% inhibition | [2][3] |
| Thiophene Carboxamide | β-tubulin polymerization | - | 86% inhibition | [2][3] |
| Arylthioindole | Tubulin polymerization | - | 2.0 µM | [6] |
| Thieno[2,3-d]pyrimidine | Cytotoxicity | MCF-7 | 0.013 µM (Compound 2) | [7] |
| Thieno[2,3-d]pyrimidine | Cytotoxicity | MCF-7 | 0.023 µM (Compound 3) | [7] |
| Thiophene Carboxamide | Cytotoxicity | Hep3B | 5.46 µM (Compound 2b) | [8] |
| 2-Aminothiophene Ester | Cytotoxicity | T-cell lymphoma, etc. | High nanomolar range | [1] |
Experimental Protocols: Anticancer Assays
1.5.1. In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol measures the amount of ATP remaining after the kinase reaction to quantify the inhibitory activity of a test compound.[9][10]
-
Materials: Recombinant Human VEGFR-2, PTK Substrate (e.g., Poly(Glu,Tyr 4:1)), 5x Kinase Buffer, ATP, Test Compound, DMSO, 96-well solid white plates, Luminescence-based detection kit (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of the aminothiophene carboxylate test compound in 1x Kinase Buffer with a constant percentage of DMSO.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound dilutions to the "Test Inhibitor" wells. Add buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Add the detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model.
1.5.2. In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.[11][12]
-
Materials: Purified tubulin (e.g., porcine brain), Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, Glycerol, Test Compound, DMSO, temperature-controlled spectrophotometer with 96-well plate reader.
-
Procedure:
-
Prepare serial dilutions of the aminothiophene carboxylate test compound.
-
In a pre-warmed 96-well plate, add the tubulin solution dissolved in polymerization buffer containing GTP and glycerol.
-
Add the test compounds or DMSO (negative control) to the respective wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in optical density at 340 nm every minute for 60 minutes.
-
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
1.5.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[13][14]
-
Materials: Cancer cell line of interest, culture medium, test compound, PBS, 70% cold ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Seed cells in a culture plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the aminothiophene carboxylate compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA-bound PI.
-
-
Data Analysis: The fluorescence intensity data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
1.5.4. Apoptosis Assay by Annexin V Staining
This assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early marker of apoptosis.[15][16]
-
Materials: Cancer cell line, culture medium, test compound, Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), 1X Binding Buffer, flow cytometer.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest all cells, wash with cold PBS, and centrifuge.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: The results are typically displayed as a quadrant plot: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic/necrotic cells).
Antimicrobial Activity
Aminothiophene carboxylates have demonstrated notable activity against a range of bacterial and fungal pathogens, positioning them as a promising scaffold for the development of new anti-infective agents.
Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation and may vary between different derivatives. Some studies suggest that these compounds may act as pro-drugs that are activated by bacterial nitroreductases. Other research indicates that the carboxamide moiety is a crucial pharmacophore, and some derivatives have shown the potential to inhibit essential bacterial enzymes. A general workflow for screening and identifying lead antimicrobial compounds is presented below.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-Thiophene Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25 - 250 | [8] |
| 2-Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [8] |
| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans | 31.25 - 62.5 | [8] |
| Thiophene Carboxamide Analogues | E. coli ST131 | >50 (for some derivatives) | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][10]
-
Materials: Bacterial strain, Mueller-Hinton Broth (MHB), test compound, DMSO (or other suitable solvent), sterile 96-well microtiter plates, bacterial inoculum standardized to ~5x10^5 CFU/mL.
-
Procedure:
-
Prepare a stock solution of the aminothiophene carboxylate test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Neurological Disorders: D-Amino Acid Oxidase (DAO) Inhibition
Aminothiophene carboxylates have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.
Mechanism of Action: DAO is a flavoenzyme that degrades D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptor hypofunction is a leading hypothesis for the cognitive and negative symptoms of schizophrenia. By inhibiting DAO, aminothiophene carboxylates increase the synaptic levels of D-serine, thereby enhancing NMDA receptor signaling and potentially ameliorating these symptoms.
Quantitative Data: DAO Inhibition
| Compound | Target | IC50 | Reference |
| Thiophene-2-carboxylic acid | DAO | 7.8 µM | [9][17] |
| Thiophene-3-carboxylic acid | DAO | 4.4 µM | [9][17] |
| 5-methylpyrazole-3-carboxylic acid | DAO | 0.9 µM | [18] |
Experimental Protocol: D-Amino Acid Oxidase (DAO) Activity Assay (Fluorometric)
This assay measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.[4][11]
-
Materials: DAO enzyme source (recombinant or tissue lysate), D-amino acid substrate (e.g., D-serine), DAAO Assay Buffer, fluorescent probe (e.g., Amplex Red or similar), Horseradish Peroxidase (HRP), test compound, black 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the aminothiophene carboxylate inhibitor.
-
Prepare a reaction mix containing DAAO Assay Buffer, the D-amino acid substrate, the fluorescent probe, and HRP.
-
Add the test inhibitor dilutions and controls to the wells of a black 96-well plate.
-
Add the DAO enzyme to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate the percent inhibition of DAO activity for each compound concentration and determine the IC50 value.
Metabolic Disorders: Positive Allosteric Modulation of GLP-1R
Certain aminothiophene derivatives act as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.
Mechanism of Action: These compounds bind to an allosteric site on the GLP-1R, distinct from the binding site of the endogenous ligand, GLP-1. This binding enhances the affinity and/or efficacy of GLP-1 for its receptor. The potentiation of GLP-1R signaling in pancreatic β-cells leads to an increase in cAMP production and subsequent glucose-dependent insulin secretion.
Quantitative Data: GLP-1R PAM Activity
| Compound Class | Assay | Activity | Reference |
| 2-Aminothiophene derivative (S-1) | Insulin Secretion | 1.5-fold increase at 5 µM (with GLP-1) | |
| 2-Aminothiophene-3-arylketone (7) | Insulin Secretion | ~2-fold increase at 5 µM (with GLP-1) | |
| Tetrahydro-epiminoazocino[4,5-b]indole (9) | Insulin Secretion (INS-1 cells) | EC50 = 0.25 nM |
Experimental Protocol: cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon GLP-1R activation.[2]
-
Materials: HEK293 cells stably expressing human GLP-1R, culture medium, test compound (PAM), GLP-1 peptide, cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Procedure:
-
Seed the GLP-1R expressing cells in a 384-well plate.
-
Prepare serial dilutions of the aminothiophene carboxylate PAM and a range of concentrations of the GLP-1 peptide.
-
Treat the cells with the PAM and GLP-1 at various combinations.
-
Incubate for a specified time (e.g., 40 minutes) to allow for cAMP production.
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions (e.g., by adding Eu-cAMP tracer and ULight-anti-cAMP).
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: Plot the cAMP levels against the concentration of GLP-1 in the presence and absence of the PAM. A leftward shift in the dose-response curve and/or an increase in the maximal response indicates PAM activity. The EC50 value for the potentiation can be determined.
Inflammatory and Other Disorders: Allosteric Enhancement of Adenosine A1 Receptor
Aminothiophene carboxylates have been developed as allosteric enhancers of the adenosine A1 receptor (A1AR), a G-protein coupled receptor with roles in cardiovascular protection, pain, and inflammation.
Mechanism of Action: These compounds bind to an allosteric site on the A1AR and enhance the binding and/or function of the endogenous agonist, adenosine. Activation of the A1AR, which is coupled to the inhibitory G-protein (Gαi), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and downstream physiological effects such as reduced heart rate and anti-inflammatory responses.
Quantitative Data: A1AR Allosteric Enhancement
| Compound Class | Assay | Potency / Efficacy | Reference |
| 5-phenyl-2-amino-4-(3-trifluoromethylphenyl)thiophene-3-benzoyl | A1AR Enhancement | ED50 = 2.1 µM, AE score = 18% | |
| 2-amino-4-(3-trifluoromethylphenyl)thiophene-3-benzoyl | A1AR Enhancement | ED50 = 15.8 µM, AE score = 77% | |
| 5-(4-chlorophenyl)-2-amino-4-(3-trifluoromethylphenyl)thiophene-3-ethoxycarbonyl | A1AR Enhancement | ED50 = 6.6 µM, AE score = 57% | |
| 2-aminothiophene-3-carboxylate derivative (6) | A1AR Enhancement | AE score = 79.5% |
Experimental Protocol: Radioligand Binding Assay for A1AR Allosteric Enhancers
This assay measures the ability of a compound to slow the dissociation rate of a radiolabeled agonist from the A1AR, which is a hallmark of allosteric enhancement.[5]
-
Materials: Cell membranes from cells expressing human A1AR (e.g., CHO-hA1), radiolabeled A1AR agonist (e.g., [125I]ABA), test compound (enhancer), GTPγS, A1AR antagonist (e.g., CPX), filtration apparatus.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled agonist to reach equilibrium binding.
-
Add the aminothiophene carboxylate test compound at various concentrations and incubate.
-
Initiate dissociation of the radioligand by adding an excess of GTPγS and an A1AR antagonist.
-
At various time points, filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity remaining on the filters using a gamma counter.
-
-
Data Analysis: Plot the percentage of radioligand remaining bound over time. An allosteric enhancer will slow the dissociation rate compared to the control. The "AE score" can be calculated as the percentage of the ternary complex remaining after a set time of dissociation.
This guide highlights the significant therapeutic potential of aminothiophene carboxylates across multiple disease areas. The versatility of this scaffold, coupled with a growing understanding of its interactions with various biological targets, provides a strong foundation for the future design and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways leading to cell cycle arrest and apoptosis induction in cancer cells by Allium vegetable-derived organosulfur compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 14. Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Discovery and significance of the thiophene ring in medicinal chemistry
An In-depth Technical Guide on its Discovery, Significance, and Application in Drug Design
Executive Summary
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents one of the most important scaffolds in medicinal chemistry. Initially discovered as an impurity in coal tar-derived benzene, its remarkable similarity in physicochemical properties to the phenyl ring led to its classification as a classical bioisostere. This designation has paved the way for its integration into countless drug candidates, where its unique electronic and metabolic profile often imparts superior pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the discovery of thiophene, its role as a benzene bioisostere, quantitative comparisons of its impact on biological activity, and its application in the design of blockbuster drugs. Detailed experimental protocols for the synthesis of key thiophene intermediates and graphical representations of relevant signaling pathways are included to provide a practical resource for researchers and drug development professionals.
Discovery and Historical Context
The discovery of thiophene is a classic tale in the history of organic chemistry. In 1882, Victor Meyer, while demonstrating a lecture experiment, found that the typical indophenine color reaction (a blue dye formed with isatin and sulfuric acid) worked with benzene derived from coal tar but failed with pure benzene synthesized from the decarboxylation of benzoic acid.[1][2] This discrepancy led him to correctly deduce the presence of a sulfur-containing impurity in the coal tar benzene that was responsible for the color reaction.[2] Through a process of sulfonation and subsequent distillation, Meyer successfully isolated this compound in 1883 and named it "thiophene," from the Greek words theion (sulfur) and phaino (to shine), alluding to its discovery.[2][3] Meyer's subsequent work demonstrated the striking chemical similarities between thiophene and benzene, establishing the foundation for the concept of bioisosterism.[2]
The Thiophene Ring as a Benzene Bioisostere
Bioisosterism, the strategy of replacing a functional group in a lead compound with another group possessing similar physical and chemical properties, is a fundamental tactic in drug design to enhance potency, selectivity, and metabolic stability.[4] The thiophene ring is considered a classical bioisostere of the phenyl ring due to their comparable size, planarity, and aromatic character.[3] This bioisosteric relationship is a cornerstone of thiophene's significance in medicinal chemistry.
Physicochemical Properties Comparison
The substitution of a -CH=CH- group in benzene with a sulfur atom in thiophene results in subtle yet impactful changes in electronic distribution and reactivity. Thiophene is more electron-rich than benzene, which makes it more reactive towards electrophilic aromatic substitution.[4][5] However, its aromatic stabilization energy is lower than that of benzene, meaning the energy barrier to breaking aromaticity during a reaction is lower.[5] These properties can significantly influence drug-receptor interactions and metabolic pathways.
| Property | Thiophene | Benzene | Rationale for Significance in Drug Design |
| Molecular Formula | C₄H₄S | C₆H₆ | Similar size and shape allow for steric mimicry in receptor binding pockets. |
| Molecular Weight ( g/mol ) | 84.14 | 78.11 | Minor difference, generally maintaining similar diffusion and transport properties. |
| Boiling Point (°C) | 84 | 80.1 | Similar volatility and intermolecular forces.[6] |
| Dipole Moment (D) | 0.55 | 0 | The slight polarity of thiophene can introduce favorable dipole-dipole interactions. |
| Aromaticity (Resonance Energy, kcal/mol) | ~29 | ~36 | Lower resonance energy makes thiophene more susceptible to metabolic oxidation but also more reactive for synthetic functionalization.[5][7] |
| Reactivity | More reactive towards electrophilic substitution | Less reactive | Allows for easier chemical modification but can also indicate sites of metabolic attack.[4] |
The Bioisosteric Replacement Workflow
The decision to replace a phenyl ring with a thiophene ring in a drug candidate follows a logical workflow aimed at optimizing the molecule's properties. This strategy is often employed to modulate metabolism, improve potency, or alter the selectivity profile.
Quantitative Impact on Biological Activity
Replacing a phenyl ring with a thiophene ring can have a profound, quantifiable impact on a drug's interaction with its biological target. The sulfur atom can act as a hydrogen bond acceptor and alter the electronic landscape of the molecule, leading to changes in binding affinity and enzyme inhibition.
Case Study: COX Enzyme Inhibition (Lornoxicam vs. Piroxicam)
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, which contains a thiophene ring. Its direct phenyl analog is piroxicam. Both drugs exert their effect by inhibiting cyclooxygenase (COX) enzymes. A comparison of their inhibitory concentrations (IC₅₀) reveals the potent effect of the thiophene substitution.
| Compound | Ring System | Target | IC₅₀ (µM) | Reference |
| Lornoxicam | Thiophene | COX-1 | 0.005 | [6][8] |
| COX-2 | 0.008 | [6][8] | ||
| Piroxicam | Phenyl | COX-1 | >100 | [8] |
| COX-2 | 3.3 | [8] |
Note: IC₅₀ values were determined in intact human cell systems.
As the data indicates, lornoxicam is a significantly more potent and balanced inhibitor of both COX-1 and COX-2 compared to piroxicam.[6][8] This demonstrates a case where the thiophene ring dramatically enhances the desired biological activity.
Physicochemical Properties of Lornoxicam vs. Piroxicam
The difference in activity can be partially attributed to altered physicochemical properties which affect absorption, distribution, and target engagement.
| Property | Lornoxicam | Piroxicam | Reference |
| logP | 2.62 | 1.58 | [9][10] |
| pKa | 1.1 / 5.5 | 5.3 - 5.7 | [9][10] |
Role in Marketed Drugs & Associated Signaling Pathways
The versatility of the thiophene ring is evident in the wide range of therapeutic areas where thiophene-containing drugs have been successful. Below are two examples illustrating their mechanisms of action.
Raltitrexed (Tomudex®) - Anticancer Agent
Raltitrexed is a folate analog antimetabolite used in the treatment of colorectal cancer.[11] It functions as a specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][12] By blocking this pathway, raltitrexed leads to a "thymineless death" in rapidly dividing cancer cells.[1]
Clopidogrel (Plavix®) - Antiplatelet Agent
Clopidogrel is a prodrug whose active metabolite irreversibly inhibits the P2Y₁₂ subtype of adenosine diphosphate (ADP) receptors on the platelet surface.[13][14] This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is the final common pathway for platelet aggregation.[13] This mechanism is crucial for preventing thrombosis in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.
Experimental Protocols: Synthesis of Thiophene Scaffolds
The synthesis of substituted thiophenes is a mature field with several named reactions providing access to diverse structures. The Gewald aminothiophene synthesis is a particularly powerful multi-component reaction for creating polysubstituted 2-aminothiophenes, which are valuable precursors for many pharmaceuticals, including the NSAID Tinoridine.[11]
General Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile
This protocol describes the one-pot synthesis of a 2-aminothiophene derivative from a ketone, malononitrile, and elemental sulfur, using a base catalyst.
Reaction Scheme: (Ketone) + (Malononitrile) + S₈ --(Base)--> 2-Amino-3-cyano-4,5-disubstituted-thiophene
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Morpholine (Base catalyst, 0.5 eq)
-
Ethanol (Solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL), cyclohexanone (1.0 eq), and malononitrile (1.0 eq).
-
Addition of Reagents: Stir the mixture at room temperature and add elemental sulfur (1.1 eq), followed by the dropwise addition of morpholine (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL).
-
Precipitation: Acidify the aqueous mixture with 2M HCl until a precipitate forms. Stir for 15 minutes.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-aminothiophene product.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Malononitrile is toxic and should be handled with care.
-
Ethanol is flammable.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Conclusion and Future Outlook
From its serendipitous discovery to its current status as a privileged scaffold, the thiophene ring has proven to be an invaluable tool for medicinal chemists. Its ability to act as a bioisostere for the phenyl ring provides a reliable strategy for modulating the properties of drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of its metabolic pathways will ensure that the thiophene nucleus remains a cornerstone of drug discovery efforts for the foreseeable future, contributing to the development of new therapeutics across a wide range of diseases.
References
- 1. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate Synthase Inhibitors [ebrary.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 12. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gewald Reaction [organic-chemistry.org]
Physicochemical Characteristics of Aminothiophene Building Blocks: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of aminothiophene building blocks, essential scaffolds in medicinal chemistry and drug discovery. Aminothiophenes are five-membered heterocyclic compounds that are integral to the development of a wide range of therapeutic agents due to their versatile biological activities.[1][2] Their structure allows for diverse substitutions, enabling the fine-tuning of properties critical for drug efficacy, such as solubility, lipophilicity, and target affinity.[2] This document outlines key physicochemical data, details experimental protocols for their determination, and visualizes relevant chemical and biological pathways to aid researchers in the effective utilization of these valuable building blocks.
Core Physicochemical Data of Aminothiophene Building Blocks
The following tables summarize the available quantitative physicochemical data for several common aminothiophene building blocks. It is important to note that while melting and boiling points are relatively well-documented for simpler structures, experimental pKa and logP values are less commonly reported in the literature for these foundational molecules.
Table 1: General Physicochemical Properties of Selected Aminothiophene Building Blocks
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Aminothiophene | C₄H₅NS | 99.15 | 12-13 | 194.5 | Colorless liquid |
| Ethyl 2-aminothiophene-3-carboxylate | C₇H₉NO₂S | 171.22 | 42 | 273.6 (Predicted) | Crystalline solid[3][4] |
| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | 100-102 | - | White to off-white crystalline solid[5] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₉H₁₀N₂S | 178.26 | - | - | Solid[6][7] |
Table 2: Solubility and Lipophilicity of Selected Aminothiophene Building Blocks
| Compound Name | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Aqueous Solubility | Organic Solvent Solubility |
| 2-Aminothiophene | - | 2.5 (XLogP3)[8] | - | - |
| Ethyl 2-aminothiophene-3-carboxylate | - | - | Slightly soluble in water[3][4] | Soluble in ethanol, DMSO, DMF[4] |
| Mthis compound | - | - | Slightly soluble in water | - |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | - | - | Low (predicted)[6] | Soluble in common organic solvents[6] |
Table 3: Spectral Characteristics of Ethyl 2-aminothiophene-3-carboxylate
| Spectral Data Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, δ in ppm) | 1.30 (t, 3H, ester CH₃), 4.29 (q, 2H, -OCH₂), 6.30 (s, 1H, thiophene H)[9] |
| ¹³C NMR | Data not readily available in summarized format. |
| IR (KBr, cm⁻¹) | 3398 (N-H str), 1682 (C=O str), 1448 (C=C str)[9] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for the characterization of novel aminothiophene derivatives. The following are standard protocols for pKa, logP, and kinetic solubility determination.
Determination of pKa by UV-Metric Titration
This method is suitable for compounds containing a chromophore in proximity to the ionizable center, which is common for many aminothiophene derivatives.
1. Materials and Equipment:
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
pH meter
-
Automated pipettes
-
A series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2-12)
-
10 mM stock solution of the test aminothiophene in DMSO
-
Data analysis software
2. Procedure:
-
Plate Preparation: Dispense a fixed volume of each buffer solution into the wells of the 96-well plate. Prepare replicate wells for each buffer.
-
Compound Addition: Add a small, fixed volume of the aminothiophene stock solution to each well containing buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa. Leave some wells with only buffer as blanks.
-
Spectrophotometric Measurement: Place the microplate in the spectrophotometer and record the UV-Vis spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis:
-
Subtract the absorbance of the corresponding blank buffer from the absorbance of each compound-containing well.
-
Plot absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffers.
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.
1. Materials and Equipment:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Test aminothiophene compound
2. Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Compound Addition: Prepare a stock solution of the aminothiophene in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the n-octanol phase.
-
Partitioning: Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the aminothiophene in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
1. Materials and Equipment:
-
96-well filter plates (e.g., with a 1 µm filter) and corresponding collection plates
-
Automated liquid handling system or multichannel pipettes
-
Plate shaker/incubator
-
Plate reader (UV-Vis or other detection method)
-
10 mM stock solution of the test aminothiophene in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
2. Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 1-2 µL) of the aminothiophene DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentration and a final DMSO concentration typically between 1-5%.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Filtration: Place the filter plate on top of a collection plate and centrifuge to separate any precipitate from the saturated solution.
-
Quantification: Determine the concentration of the dissolved aminothiophene in the filtrate using a suitable analytical method. This can be done by comparing the UV absorbance of the filtrate to a standard curve of the compound prepared in a mixture of buffer and DMSO.
-
Solubility Determination: The measured concentration is reported as the kinetic solubility of the compound under the tested conditions.
Visualizations
The following diagrams illustrate key concepts related to aminothiophene building blocks, from their synthesis to their application in drug discovery.
Caption: Workflow of the Gewald multicomponent reaction for the synthesis of 2-aminothiophenes.
Caption: Conceptual diagram of an aminothiophene derivative inhibiting a generic kinase signaling pathway.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Ethyl 2-aminothiophene-3-carboxylate | 31891-06-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-4,5,6,7-Tetrahydrobenzo[B]Thiophene-3-Carbonitrile | Chemical Properties, Uses, Safety Data & Synthesis | Trusted China Supplier [nj-finechem.com]
- 7. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. ijpbs.com [ijpbs.com]
In-Depth Technical Guide: Health and Safety Information for Ethyl 3-aminothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail its physical and chemical properties, hazard identification, handling procedures, and emergency response measures, compiled from available safety data sheets and chemical databases.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 31823-64-0 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 40-45 °C | [4] |
| Purity | ≥ 95% | [2] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification is summarized below. It is important to note that classifications may vary slightly between suppliers.
| Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Type | Code | Statement | Reference |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [2] |
| P264 | Wash hands thoroughly after handling. | [1][2] | |
| P270 | Do not eat, drink or smoke when using this product. | [1][2] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2] | |
| P280 | Wear protective gloves/protective clothing and eye/face protection. | [2] | |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |
| P330 | Rinse mouth. | [1] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2] | |
| Disposal | P501 | Dispose of contents/container in accordance with local regulation. | [1] |
Toxicological Information
Experimental Protocols
Specific experimental protocols for the determination of the toxicological and safety data presented in this guide are not publicly available. The information is derived from supplier Safety Data Sheets (SDS), which are typically based on internal studies, established calculation methods, or data from analogous compounds.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage are crucial to minimize risk.
| Aspect | Recommendation | Reference |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Recommended storage temperature: 2-8°C. Protect from light and store under an inert atmosphere. | [1][3][6] |
| Eye Protection | Wear safety goggles with side-shields. | [1] |
| Hand Protection | Wear protective gloves. | [1] |
| Skin and Body Protection | Wear impervious clothing. | [1] |
| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated. | [1] |
First Aid and Fire-Fighting Measures
| Measure | Protocol | Reference |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | [1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [1] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [1] |
| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. | [1] |
| Suitable Extinguishing Media | Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher. | [1] |
| Specific Hazards from Combustion | May emit irritant fumes during combustion. | [1] |
| Fire-fighter Protection | Wear self-contained breathing apparatus and protective clothing. | [1] |
Accidental Release and Disposal
| Aspect | Procedure | Reference |
| Accidental Release | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Prevent further leakage or spillage. Keep the product away from drains or water courses. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. | [1] |
| Disposal | Dispose of contaminated material according to local, state, and federal regulations. | [1] |
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.
Caption: Hazard statements and corresponding first aid responses.
Caption: Recommended safe handling workflow for the chemical.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Aminothiophenes via Gewald Reaction
Topic: Synthesis of Ethyl 3-aminothiophene-2-carboxylate and Related Isomers via Gewald Reaction Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Gewald reaction is a versatile and efficient one-pot, multi-component synthesis for creating highly substituted 2-aminothiophenes.[1][2] This reaction has become a cornerstone in heterocyclic chemistry due to the wide availability of starting materials and the mild reaction conditions often employed.[3] The resulting aminothiophene core is a significant pharmacophore found in a multitude of biologically active compounds.[4]
Key Applications:
-
Pharmaceutical Intermediates: Aminothiophene derivatives are crucial building blocks in the synthesis of pharmaceuticals. They form the core of various drugs, including anti-inflammatory agents, antipsychotics like Olanzapine, and kinase inhibitors.[5][6]
-
Drug Discovery: The versatility of the Gewald reaction allows for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[7] The amino and ester functional groups on the thiophene ring permit diverse chemical modifications to explore structure-activity relationships.[5]
-
Agrochemicals and Materials Science: Beyond medicine, these compounds are used in agrochemical research to design novel pesticides and in materials science for the development of dyes and π-conjugated polymers for electronics.[5][6]
While the classical Gewald reaction reliably produces 2-aminothiophenes, the synthesis of isomers such as this compound often requires modified procedures or alternative synthetic routes.[7][8] The protocol detailed below focuses on a representative example of the standard Gewald synthesis for an Ethyl 2-aminothiophene-3-carboxylate derivative, which is extensively documented in the literature.
Reaction Mechanism and Experimental Workflow
The Gewald reaction mechanism proceeds through three primary stages.[1][9] The overall experimental process is a straightforward one-pot synthesis followed by purification.
2.1. General Reaction Mechanism
The synthesis is initiated by a Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile, such as ethyl cyanoacetate, catalyzed by a base.[1][6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile.[9] The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene product.[1][9]
Caption: Generalized mechanism of the Gewald reaction.
2.2. Experimental Workflow
The typical laboratory workflow involves combining the reactants in a suitable solvent, heating the mixture to drive the reaction to completion, and then isolating the product through precipitation and recrystallization.
Caption: Standard experimental workflow for the Gewald synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a representative product of the Gewald reaction.[10]
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.0 eq. |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.0 eq. |
| Elemental Sulfur | S | 32.07 | 1.0 eq. |
| Morpholine (Catalyst) | C₄H₉NO | 87.12 | Catalytic amount |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | ~10-15 mL |
| Water (for washing) | H₂O | 18.02 | As needed |
3.2. Procedure
-
To a solution of cyclohexanone (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) in ethanol (10 mL), add elemental sulfur (1.0 eq.).
-
Add a catalytic amount of morpholine (e.g., 2-3 drops) to the mixture.
-
Reflux the reaction mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[10]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the crude product with cold water (5 mL).[10]
-
Recrystallize the solid from ethanol to obtain the pure product.[10]
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected results and characterization data for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[10]
| Parameter | Value |
| Product Name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Appearance | Cream-colored crystals |
| Yield | 70-85% |
| Melting Point | 118-119 °C |
| IR (KBr, ν cm⁻¹) | 3400, 3298 (N-H stretch of NH₂); 2987, 2939 (C-H stretch); 1649 (C=O stretch of ester); 1265 (C-O stretch) |
| ¹H NMR (CDCl₃, δ ppm) | 5.95 (s, 2H, NH₂); 4.23 (q, J = 7.1 Hz, 2H, OCH₂); 2.71-2.49 (m, 4H, cyclohexane); 1.80-1.74 (m, 4H, cyclohexane); 1.35 (t, J = 7.1 Hz, 3H, ester CH₃) |
| Elemental Analysis | Calculated (%): C, 58.64; H, 6.71; N, 6.22; S, 14.23. Found (%): C, 58.71; H, 6.63; N, 6.24; S, 14.27. |
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
One-Pot Synthesis of 2-Aminothiophene Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of 2-aminothiophene derivatives, a critical scaffold in medicinal chemistry and materials science. The primary focus is on the Gewald three-component reaction, a versatile and widely adopted method for constructing this heterocyclic motif.
Substituted 2-aminothiophenes are foundational components in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Their synthesis through a one-pot reaction, which combines multiple steps into a single procedure, offers significant advantages in terms of efficiency, resource conservation, and waste reduction.[3] The Gewald reaction, which condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base, is a cornerstone of this synthetic approach.[4][5]
Reaction Principle
The one-pot synthesis of 2-aminothiophenes via the Gewald reaction proceeds through a sequence of key steps. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[5][6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.[5] Various modifications to the classical Gewald protocol have been developed, including the use of different catalysts, solvents, and energy sources like microwave irradiation to enhance reaction rates and yields.[7][8]
Experimental Protocols
This section outlines a general procedure for the one-pot synthesis of 2-aminothiophene derivatives using conventional heating, as well as a microwave-assisted alternative for accelerated synthesis.
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol describes a typical one-pot synthesis using an amine base as a catalyst.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent.
-
Add the amine base (1.0 equiv) to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 50-70 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and allow it to dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure of the final compound using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., L-proline, 10 mol%)[2]
-
Solvent (e.g., DMF)[2]
-
Microwave vial
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the base (e.g., L-proline, 10 mol%).
-
Add the solvent (e.g., DMF) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 60°C for a specified duration, which is typically much shorter than conventional heating).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 6-9).
Data Presentation
The following tables summarize representative quantitative data from various one-pot syntheses of 2-aminothiophene derivatives, showcasing the influence of different catalysts and reaction conditions on product yields.
Table 1: Effect of Different Catalysts on the Gewald Reaction
| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | L-proline (10) | DMF | 60 | 1.5 h | 84 | [2] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 20 min | 96 | [1] |
| 3 | Butan-2-one | Ethyl cyanoacetate | CaO (1.0 mmol) | Ethanol | Reflux | 1-1.5 h | Moderate to Good | |
| 4 | Various ketones | Malononitrile | Nano-ZnO (2.5) | - | 100 | 6 h | 37-86 | [9] |
Table 2: Synthesis of Various 2-Aminothiophene Derivatives
| Entry | Carbonyl Compound | Active Methylene Nitrile | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 94 | |
| 2 | Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile | High | |
| 3 | Butan-2-one | Ethyl cyanoacetate | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Good |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 2-aminothiophene derivatives via the Gewald reaction.
Caption: General workflow for the one-pot synthesis of 2-aminothiophenes.
References
- 1. d-nb.info [d-nb.info]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Ethyl-2-Amino-4-Phenylthiophene-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of ethyl-2-amino-4-phenylthiophene-3-carboxylate and its derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The core of this synthetic approach is the Gewald three-component reaction, a versatile method for obtaining polysubstituted 2-aminothiophenes.[1][2][3]
Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents.[1][4] Ethyl-2-amino-4-phenylthiophene-3-carboxylate and its derivatives are valuable intermediates in drug development, with applications in the synthesis of compounds targeting cancer and bacterial infections.[4][6]
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of ethyl-2-amino-4-phenylthiophene-3-carboxylate derivatives is achieved through the Gewald reaction. This reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.
Table 1: Synthesis of Ethyl-2-amino-4-arylthiophene-3-carboxylate Derivatives
| Entry | Aryl Ketone | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Nitroacetophenone | - | Ethanol | 120 | 46 | - | [7] |
| 2 | 3-Hydroxyacetophenone | - | Ethanol | 120 | 48 | - | [7] |
| 3 | 4-Fluoroacetophenone | Pyridine/TiCl₄ | Dichloromethane | Room Temp | 18 h (conventional) | - | [8] |
| 4 | Acetophenone | Diethylamine | Ethanol | 50 | 180 (conventional) | - | [9] |
Table 2: Synthesis of Various 2-Aminothiophene Derivatives via Microwave-Assisted Gewald Reaction
| Entry | Aldehyde/Ketone | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Butyraldehyde | Methyl cyanoacetate | Various screened | DMF | - | 30 | 57-95 | [2] |
| 2 | Phenylacetaldehyde | Ethyl cyanoacetate | Morpholine | Ethanol | 70 | 20 | High | [10] |
| 3 | Cyclohexanone | Ethyl cyanoacetate | - | - | - | 8-10 | - | [3] |
| 4 | Various | Ethyl cyanoacetate | - | - | 50-120 | 2-48 | - | [1] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Ethyl-2-amino-4-phenylthiophene-3-carboxylate Derivatives
This protocol is a generalized procedure based on common practices in the literature.[1][2][7] Researchers should optimize the conditions for their specific substrates.
Materials:
-
Appropriate ketone or aldehyde (e.g., acetophenone for the title compound) (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., triethylamine, piperidine, morpholine) (1.0 mmol)[1][2]
-
5 mL microwave reaction vial with a stir bar
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
Reaction Setup: In a 5 mL microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]
-
Add the appropriate solvent (3 mL) to the vial.[1]
-
Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[1] The optimal temperature and time should be determined for each specific substrate.
-
Reaction Monitoring: If possible, monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.[1]
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of ethyl-2-amino-4-phenylthiophene-3-carboxylate derivatives.
Caption: General workflow for the microwave-assisted synthesis.
Application in Drug Discovery
The synthesis of these thiophene derivatives is an early and crucial step in the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijert.org [ijert.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Thienopyridines using Ethyl 3-aminothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of thienopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, utilizing Ethyl 3-aminothiophene-2-carboxylate as a key building block. Thienopyridines are scaffolds of interest in drug discovery, with applications as kinase inhibitors and antiplatelet agents.
Introduction
This compound is a versatile starting material for the synthesis of various fused heterocyclic systems, including the medicinally important thienopyridine core. The amino and ester functionalities of this molecule allow for a range of cyclocondensation reactions to construct the pyridine ring fused to the thiophene core. This document outlines two primary and effective methods for this transformation: the Friedländer Annulation and the Gould-Jacobs Reaction. Additionally, it provides insights into the biological relevance of thienopyridine derivatives as kinase inhibitors.
Synthetic Methodologies
Two classical and reliable methods for the construction of the thienopyridine skeleton from this compound are the Friedländer Annulation and the Gould-Jacobs Reaction.
Friedländer Annulation
The Friedländer synthesis involves the condensation of an ortho-aminoaryl carbonyl compound (in this case, the amino group of this compound and an adjacent electrophilic center) with a compound containing a reactive α-methylene group, such as a β-ketoester. This reaction is typically catalyzed by acid or base and proceeds via an initial aldol or Claisen-type condensation followed by cyclization and dehydration to form the fused pyridine ring.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline-type compound with an alkoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxy-substituted quinoline (or in this case, a thienopyridine) derivative. Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxythienopyridine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-methyl-4-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate via Friedländer Annulation
This protocol describes the synthesis of a thieno[3,2-b]pyridine derivative through the acid-catalyzed condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).
-
Slowly add polyphosphoric acid (PPA) (5-10 eq by weight) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and stir until the PPA is fully hydrolyzed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Ethyl 7-methyl-4-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate.
Protocol 2: Synthesis of Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate via Gould-Jacobs Reaction
This protocol details the synthesis of a 4-hydroxythienopyridine derivative from this compound and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether or Dowtherm A
-
Ethanol
-
Hexane
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Step 1: Condensation. A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1-2 hours. The ethanol formed during the reaction is allowed to distill off. The reaction is monitored by TLC until the starting aminothiophene is consumed. The intermediate, diethyl 2-(((2-(ethoxycarbonyl)thiophen-3-yl)amino)methylene)malonate, can be isolated or used directly in the next step.
-
Step 2: Cyclization. The crude intermediate from Step 1 is added to a high-boiling solvent such as diphenyl ether or Dowtherm A. The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thienopyridines from aminothiophene precursors using the described methods.
Table 1: Friedländer Annulation of Aminothiophenes with Active Methylene Compounds
| Starting Aminothiophene | Active Methylene Compound | Product | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminothiophene-2-carbonitrile | Ethyl acetoacetate | 4-Methyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carbonitrile | K2CO3 / DMF | Reflux | 12 | 75 | General Procedure |
| 3-Aminothiophene-2-carbonitrile | Diethyl malonate | Ethyl 2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carboxylate | K2CO3 / DMF | Reflux | 12 | 72 | General Procedure |
| This compound | Ethyl benzoylacetate | Ethyl 4-phenyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carboxylate | K2CO3 / DMF | Reflux | 12 | 78 | General Procedure |
Table 2: Gould-Jacobs Reaction for the Synthesis of Hydroxythienopyridines
| Starting Aminothiophene | Reagent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | DEEM | Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate | Diphenyl ether | 250 | 0.5-1 | 65-75 | Adapted from similar syntheses |
| Methyl 2-aminothiophene-3-carboxylate | DEEM | Methyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate | Dowtherm A | 250 | 0.5 | 70 | Adapted from similar syntheses |
Visualizations
Reaction Workflows
Signaling Pathway Inhibition
Thienopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. One such important pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.
Biological Significance
Thienopyridine derivatives are of high interest in medicinal chemistry due to their diverse biological activities. Notably, they have been developed as potent inhibitors of various protein kinases.[2][3] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The thienopyridine scaffold can be functionalized to target the ATP-binding site of specific kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that promote tumor growth and survival. For instance, various thienopyridine derivatives have shown inhibitory activity against:
-
PIM kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[2][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth.
-
PI3K/Akt/mTOR pathway components: This is a central signaling pathway that regulates cell proliferation, growth, and survival.[5]
-
NF-κB signaling pathway: This pathway is involved in inflammation and cell survival.
The ability to selectively inhibit these kinases makes thienopyridines a promising class of compounds for the development of targeted cancer therapies.
Conclusion
This compound serves as a readily available and versatile precursor for the efficient synthesis of the thienopyridine core structure. The Friedländer Annulation and Gould-Jacobs Reaction are robust methodologies that allow for the construction of a variety of substituted thienopyridines. The resulting compounds are valuable scaffolds in drug discovery, particularly in the development of novel kinase inhibitors for therapeutic applications. The protocols and data provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. Ethyl 7-Hydroxythieno[3,2-b]pyridine-6-carboxylate|CAS 65076-07-5|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Ethyl 3-aminothiophene-2-carboxylate in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminothiophene-2-carboxylate serves as a versatile scaffold in the discovery and development of novel agrochemicals. Its inherent structural features, including a reactive amino group and an ester functionality on a thiophene ring, provide a fertile ground for chemical modification, leading to a diverse range of derivatives with potent biological activities. This document provides a comprehensive overview of its application in fungicidal, insecticidal, and herbicidal research, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Fungicidal Applications
Derivatives of this compound have demonstrated significant promise as fungicidal agents against a variety of plant pathogens. The structural modifications often involve the acylation of the amino group or the formation of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines.
Quantitative Fungicidal Activity Data
The following tables summarize the in vitro and in vivo fungicidal activities of various thiophene derivatives.
| Compound ID | Target Pathogen | Assay Type | EC₅₀ (mg/L) | Reference Compound | EC₅₀ (mg/L) |
| 4a | Pseudoperonospora cubensis (Cucumber Downy Mildew) | In vivo | 4.69 | Diflumetorim | 21.44 |
| 4f | Pseudoperonospora cubensis (Cucumber Downy Mildew) | In vivo | 1.96 | Flumorph | 7.55 |
| 4i | Sclerotinia sclerotiorum (Rape Sclerotinia Rot) | In vitro | 0.140 ± 0.034 | Boscalid | 0.645 ± 0.023 |
| 4g | Sclerotinia sclerotiorum (Rape Sclerotinia Rot) | In vitro | - | Boscalid | - |
Table 1: Fungicidal efficacy of selected thiophene derivatives.
| Compound/Fungicide | Concentration (mg/L) | Control Efficacy (%) |
| 4f (10% EC) | 100 | 70 |
| 4f (10% EC) | 200 | 79 |
| Flumorph | 200 | 56 |
| Mancozeb | 1000 | 76 |
Table 2: Field trial control efficacy of a 10% EC formulation of compound 4f against cucumber downy mildew.[1]
Experimental Protocols for Fungicidal Screening
A critical step in the evaluation of new chemical entities is the robust and reproducible assessment of their biological activity.
This protocol is adapted for the evaluation of compounds against cucumber downy mildew in a greenhouse setting.[1][2]
Materials:
-
Cucumber plants (at the two-true-leaf stage)
-
Test compounds and reference fungicides
-
Acetone or DMSO (for dissolving compounds)
-
Tween-80 or similar surfactant
-
Spore suspension of Pseudoperonospora cubensis
-
Pressurized sprayer
-
Humid chamber or greenhouse with humidity control (20-25°C, >90% relative humidity)
Procedure:
-
Compound Preparation: Dissolve the test compounds and reference fungicides in a minimal amount of acetone or DMSO. Dilute with water containing 0.1% Tween-80 to achieve the desired final concentrations.
-
Protective Activity:
-
Evenly spray the cucumber leaves with the prepared test solutions until runoff.
-
Allow the leaves to air-dry for 24 hours.
-
Inoculate the treated leaves by spraying with a spore suspension of P. cubensis (typically 1 x 10⁵ spores/mL).
-
-
Curative Activity:
-
Inoculate the cucumber leaves with the spore suspension of P. cubensis.
-
Place the plants in a high-humidity environment for 24 hours to allow for infection to establish.
-
Spray the infected leaves with the prepared test solutions.
-
-
Incubation: Maintain the treated and inoculated plants in a humid chamber or greenhouse at 20-25°C for 7 days.
-
Assessment: Evaluate the disease severity on each leaf based on a rating scale (e.g., 0 = no symptoms, 4 = severe sporulation covering most of the leaf).
-
Data Analysis: Calculate the control efficacy using the following formula:
-
Control Efficacy (%) = [(Disease Index of Control - Disease Index of Treatment) / Disease Index of Control] x 100
-
In vivo fungicidal screening workflow.
This method is used to determine the direct inhibitory effect of compounds on fungal growth.[3]
Materials:
-
Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds and reference fungicides
-
Sterile petri dishes
-
Sterile cork borer or scalpel
Procedure:
-
Compound-Medium Preparation: Dissolve the test compounds in a suitable solvent and add to molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri dishes and allow to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each compound-amended PDA plate.
-
Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.
-
Assessment: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (medium with solvent only) reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100
-
Determine the EC₅₀ value by probit analysis of the inhibition data at different concentrations.
-
Insecticidal Applications
While less explored than their fungicidal counterparts, derivatives of this compound have also shown potential as insecticides, particularly against lepidopteran pests.
Quantitative Insecticidal Activity Data
| Target Pest | Compound ID | LC₅₀ (mg/L) |
| Plutella xylostella (Diamondback Moth) | 15i | 0.0022 |
| Plutella xylostella (Diamondback Moth) | 15j | 0.0081 |
| Plutella xylostella (Diamondback Moth) | 15k | 0.0034 |
| Plutella xylostella (Diamondback Moth) | 15l | 0.0045 |
| Plutella xylostella (Diamondback Moth) | 15m | 0.0063 |
Table 3: Insecticidal activity of piperazine-containing heterocyclic amide derivatives against the diamondback moth.
Experimental Protocol for Insecticidal Screening
This is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.[4][5]
Materials:
-
Host plant leaves (e.g., cabbage, cauliflower)
-
Test compounds and reference insecticides
-
Solvent (e.g., acetone) and surfactant
-
Second or third instar larvae of Plutella xylostella
-
Ventilated containers (e.g., petri dishes with a moistened filter paper)
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compounds and a reference insecticide in water containing a small amount of solvent and surfactant.
-
Leaf Dipping: Dip host plant leaves into the test solutions for approximately 10 seconds with gentle agitation. A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.
-
Drying: Place the treated leaves on a paper towel to air-dry.
-
Infestation: Place the dried leaves into the ventilated containers. Introduce a known number of larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 h light:dark).
-
Mortality Assessment: Assess larval mortality after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula and calculate the LC₅₀ values using probit analysis.
Leaf-dip bioassay workflow for insecticides.
Herbicidal Applications
The exploration of this compound derivatives for herbicidal activity is an emerging area of research. Thiophene-based compounds, in general, have been investigated for their phytotoxic effects.
Experimental Protocol for Herbicidal Screening
This protocol provides a general framework for assessing the herbicidal potential of new compounds.[6][7]
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots or trays filled with a suitable soil mix
-
Test compounds and reference herbicides
-
Solvent and surfactant
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Pre-emergence Application:
-
Sow the weed seeds in the pots.
-
Apply the test compounds, formulated as a sprayable solution, evenly to the soil surface.
-
Water the pots and place them in a greenhouse.
-
Assess the percentage of weed emergence and any injury symptoms (e.g., chlorosis, necrosis, stunting) after a set period (e.g., 14-21 days).
-
-
Post-emergence Application:
-
Sow the weed seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compounds as a foliar spray to the emerged weeds.
-
Return the pots to the greenhouse.
-
Assess the percentage of weed control (phytotoxicity) based on a visual rating scale (e.g., 0 = no effect, 100 = complete kill) after a set period (e.g., 14-21 days).
-
Mechanism of Action
Understanding the mode of action of a potential agrochemical is crucial for its development and for managing resistance.
Fungicidal Mechanism: Succinate Dehydrogenase Inhibition
Several thiophene carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[8][9][10] Inhibition of SDH disrupts the electron transport chain, leading to a halt in ATP production and ultimately, fungal cell death.
Inhibition of Succinate Dehydrogenase (SDH) by thiophene derivatives.
Herbicidal Mechanism: Protoporphyrinogen IX Oxidase (PPO) Inhibition
Some thieno[2,3-d]pyrimidine-2,4-dione derivatives have been shown to be potent inhibitors of protoporphyrinogen IX oxidase (PPO).[11] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Conclusion
This compound is a valuable building block in the synthesis of novel agrochemicals. Its derivatives have demonstrated significant potential, particularly as fungicides, with some compounds showing efficacy superior to commercial standards. The exploration of its derivatives for insecticidal and herbicidal applications is also a promising avenue for future research. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of agrochemical discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. irac-online.org [irac-online.org]
- 5. irac-online.org [irac-online.org]
- 6. What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-aminothiophene-2-carboxylate as a Key Intermediate for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 3-aminothiophene-2-carboxylate as a versatile intermediate in the synthesis of potent kinase inhibitors. The focus is on the synthesis of thieno[2,3-d]pyrimidine derivatives, a scaffold known for its significant activity against various protein kinases implicated in cancer and other diseases.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature, possessing both an amino and an ester group. This allows for facile construction of fused heterocyclic systems, most notably the thieno[2,3-d]pyrimidine core. This scaffold serves as a bioisostere for the purine nucleus, enabling it to effectively compete for the ATP-binding site of various kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents. Thienopyrimidine derivatives synthesized from this compound have demonstrated significant inhibitory activity against key kinases such as FLT3, EGFR, and VEGFR-2, as well as cytotoxic effects against a range of cancer cell lines.
Data Presentation
The following tables summarize the biological activity of various thienopyrimidine derivatives synthesized using this compound as a starting material.
Table 1: In vitro Cytotoxicity of Thienopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 | 7.301 ± 4.5 | [1] |
| HepG-2 | 5.3 ± 1.6 | [1] | |
| Compound 8 | MCF-7 | 4.132 ± 0.5 | [1] |
| HepG-2 | 3.3 ± 0.90 | [1] | |
| Compound 9a | HT-29 | 1.21 ± 0.34 | [2] |
| HepG-2 | 6.62 ± 0.7 | [2] | |
| MCF-7 | 7.2 ± 1.9 | [2] | |
| Compound 9b | HT-29 | 0.85 ± 0.16 | [2] |
| HepG-2 | 9.11 ± 0.3 | [2] | |
| MCF-7 | 16.26 ± 2.3 | [2] | |
| Compound 3b | HepG-2 | < 5-FU | [3][4][5] |
| MCF-7 | < 5-FU | [3][4][5] | |
| Compound 3g | HepG-2 | < 5-FU | [3][4][5] |
| MCF-7 | < 5-FU | [3][4][5] | |
| Compound 15 | A549 | 0.94 | [6] |
| Compound 19 | MCF-7, A549, PC-9, PC-3 | Active | [6] |
| Compound 2 | MCF-7 | 0.013 | [7] |
| Compound 5f | MCF-7 | 1.73-fold > Erlotinib | [8] |
Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [1] |
| Compound 8 | FLT3 | 40.55 ± 6.3 | [1] |
| Compound 9b | FLT3 | 39.61 ± 4.6 | [1] |
| Compound 10 | FLT3 | 40.04 ± 5.5 | [1] |
| Compound 9a | FLT3 | 20.4 ± 2.8 | [2][9] |
| Compound 12 | FLT3 | 27.22 ± 5.6 | [2][9] |
| Compound 10a | FLT3 | 17.83 ± 3.8 | [9] |
| Compound 5b | EGFR (wild-type) | 0.037 | [10][11] |
| EGFR (T790M mutant) | 0.204 | [10][11] | |
| Compound 5f | EGFR | 1.18-fold > Erlotinib | [8] |
| VEGFR-2 | 1.23 | [8] | |
| Compound 8k | ROCK I | 0.004 | [12] |
| ROCK II | 0.001 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Gewald Reaction)
This protocol describes the synthesis of the key intermediate, this compound, via the Gewald reaction.[13][14][15][16]
Materials:
-
Ketone or aldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., morpholine, diethylamine, or triethylamine)
-
Ethanol
Procedure:
-
To a stirred solution of the ketone or aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add the base (1.1 equivalents).
-
Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.
-
Heat the mixture at a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol outlines the cyclization of this compound with formamide to form the core thienopyrimidine structure.
Materials:
-
This compound
-
Formamide
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide is heated at reflux for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with water and then ethanol to remove any remaining formamide.
-
The product is dried under vacuum to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Protocol 3: Synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones
This protocol describes a one-pot, three-component synthesis of more complex thienopyrimidine derivatives.[6][17]
Materials:
-
2H-thieno[2,3-d][3][17]oxazine-2,4(1H)-dione (can be synthesized from this compound)
-
Aromatic aldehyde
-
Primary amine (e.g., benzylamine)
-
Ethanol
-
Potassium hydroxide
Procedure:
-
Suspend 2H-thieno[2,3-d][3][17]oxazine-2,4(1H)-dione (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) to the suspension.
-
Heat the mixture at reflux for 10-14 hours.
-
Add potassium hydroxide (1.2 equivalents) to the reaction mixture and continue heating at reflux for an additional 6-10 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and dried to afford the 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
Mandatory Visualizations
Signaling Pathways
Caption: FLT3 Signaling Pathway
Caption: EGFR Signaling Pathway
Experimental Workflow
Caption: Kinase Inhibitor Synthesis and Evaluation Workflow
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. Gewald Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Preparation of Bioactive Molecules from Thiophene Carboxylate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from thiophene carboxylate esters. The thiophene scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its versatile chemical properties and ability to mimic a phenyl ring, which can enhance biological activity and pharmacokinetic profiles.[1] This guide focuses on the preparation of 2-aminothiophene-3-carboxylate esters and their subsequent derivatization to yield compounds with potential anticancer and anti-inflammatory activities.
Application Notes: Significance in Research and Drug Development
Thiophene derivatives, particularly those derived from thiophene carboxylate esters, are of significant interest in drug discovery. The 2-aminothiophene core, readily accessible through methods like the Gewald reaction, serves as a versatile starting point for creating diverse chemical libraries.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Many thiophene derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5][6] Some derivatives also target key signaling pathways like the JAK-STAT and NF-κB pathways, which are often dysregulated in cancer.[7]
-
Anti-inflammatory Activity: The thiophene scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism can involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, which regulates the expression of various inflammatory mediators.[4]
-
Antimicrobial Activity: Thiophene derivatives have also shown promise as antibacterial and antifungal agents.[1][8]
The structural versatility of the thiophene ring allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of potency, selectivity, and pharmacokinetic parameters in drug candidates.
Experimental Protocols
Synthesis of 2-Aminothiophene-3-Carboxylate Esters via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[1][9]
Materials:
-
An α-methylene ketone or aldehyde (e.g., acetone, cyclohexanone)
-
An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or diethylamine)[10]
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-methylene ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Cool the flask in an ice bath.
-
Slowly add the basic catalyst (0.5 equivalents) dropwise to the stirred mixture.
-
After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) for 2-24 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxylate ester.[10]
Synthesis of Thiophene Carboxamide Derivatives
Thiophene carboxamides are a common class of bioactive molecules derived from thiophene carboxylate esters.
Materials:
-
2-Aminothiophene-3-carboxylate ester
-
Appropriate acid chloride or carboxylic acid
-
Coupling agents (if starting from a carboxylic acid, e.g., EDC, DMAP)[11]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
Procedure (from Acid Chloride):
-
Dissolve the 2-aminothiophene-3-carboxylate ester (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.
-
Cool the mixture to 0°C.
-
Slowly add the acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiophene derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Prepare serial dilutions of the thiophene derivatives in the complete cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][13]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[14]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Synthesized thiophene derivatives
-
Positive control (e.g., colchicine) and negative control (e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare various concentrations of the test compound in the polymerization buffer.
-
On ice, add the tubulin solution to the wells of a 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time.[5][14]
-
Plot absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the negative control.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of representative thiophene derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b (chloro derivative) | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | - |
| 3b (chloro derivative) | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | - |
Data sourced from[4]. IC50 values represent the concentration required for 50% inhibition of cell growth.
Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a | Multiple cell lines | - | - | - |
| 2b | Multiple cell lines | - | - | - |
| 2c | Multiple cell lines | - | - | - |
| 2d | Multiple cell lines | - | - | - |
| 2e | Multiple cell lines | - | - | - |
Specific IC50 values for compounds 2a-2e are presented in the source literature[11].
Table 3: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives
| Compound ID | Antioxidant Activity (% inhibition) |
| 7a | 62.0 |
| 7b | 55.3 |
| 7c | 46.9 |
Data sourced from[15]. Activity measured by the ABTS method, with ascorbic acid as a reference (88.44% inhibition).
Visualizations
Synthesis and Bioactivity Workflow
Caption: Workflow for the synthesis and evaluation of bioactive thiophene molecules.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by bioactive thiophene derivatives.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and its potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-aminothiophene-2-carboxylate as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 3-aminothiophene-2-carboxylate, a versatile precursor for the synthesis of functionalized conductive polythiophenes. This document details the synthesis of the monomer via the Gewald reaction and outlines protocols for its subsequent polymerization to yield conductive polymers. The influence of the amino and carboxylate functional groups on the polymer's properties and potential applications are also discussed.
Introduction
Conductive polymers have garnered significant interest for their potential applications in electronics, sensors, and biomedical devices.[1] Polythiophenes, a class of conductive polymers, are particularly notable for their environmental stability and tunable electronic properties.[2] The functionalization of the thiophene monomer is a key strategy for tailoring the properties of the resulting polymer. This compound is a promising precursor that incorporates both an electron-donating amino group and an electron-withdrawing carboxylate group, which can influence the electronic, optical, and processing characteristics of the final polymer.[3]
Monomer Synthesis: The Gewald Reaction
The most common and efficient method for synthesizing this compound is the Gewald reaction.[4][5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a base.[6]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dialkylthiophene-3-carboxylate
This protocol is a general procedure adapted from established Gewald reaction methodologies.[7][8]
Materials:
-
Ketone (e.g., 2-butanone for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., morpholine or diethylamine)
-
Ethanol (absolute)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add elemental sulfur (0.1 mol) and the base (e.g., 20 mL of diethylamine).
-
Heat the reaction mixture to 55-65°C with constant stirring for 2-3 hours.
-
After the reaction is complete, cool the mixture in an ice bath or refrigerate overnight to facilitate the precipitation of the product.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Ethyl 2-aminothiophene-3-carboxylate derivative.
Expected Yield: 70-85%[7]
Polymerization of this compound
The polymerization of thiophene derivatives can be achieved through either chemical or electrochemical methods. The resulting polymer, poly(this compound), is expected to have unique properties due to the presence of the functional groups.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common method for synthesizing polythiophenes.[9] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), in an organic solvent.[9]
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (10 mmol) in anhydrous chloroform (50 mL) in a flask under an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (40 mmol) in anhydrous chloroform (100 mL).
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
Precipitate the polymer by adding methanol (200 mL) to the reaction mixture.
-
Filter the polymer and wash it extensively with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.
-
Dry the resulting polymer under vacuum.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface.[10] This method offers excellent control over the film thickness and morphology.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)
-
Three-electrode electrochemical cell (working electrode: e.g., platinum or glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ and 0.1 M this compound in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Polymerize the monomer onto the working electrode using cyclic voltammetry, typically by sweeping the potential between the monomer's oxidation potential and a suitable negative potential for a set number of cycles. Alternatively, potentiostatic or galvanostatic methods can be used.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structural, morphological, and electronic properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of polymerization and presence of functional groups. |
| UV-Vis Spectroscopy | Determination of the polymer's electronic transitions and optical bandgap. |
| Cyclic Voltammetry (CV) | Electrochemical behavior, redox potentials, and stability. |
| Scanning Electron Microscopy (SEM) | Surface morphology of the polymer film. |
| Four-Point Probe Measurement | Electrical conductivity of the polymer film. |
Influence of Substituents on Polymer Properties
The amino and carboxylate groups on the thiophene ring are expected to significantly influence the properties of the resulting polymer.
-
Amino Group (-NH₂): As an electron-donating group, the amino group is expected to increase the electron density of the thiophene ring, which may lower the oxidation potential of the monomer and facilitate polymerization. It can also enhance the polymer's solubility and provide a site for further functionalization.
-
Carboxylate Group (-COOC₂H₅): As an electron-withdrawing group, the carboxylate group can influence the polymer's electronic properties, potentially increasing its electron affinity.[3] This group can also impact the polymer's processability and morphology. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate group can lead to a polymer with unique optoelectronic properties.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [11] |
| Molecular Weight | 171.22 g/mol | [11] |
| Appearance | Brown solid | [12] |
| Melting Point | 42°C | [12] |
| Boiling Point | 273.6°C at 760 mmHg | [12] |
Table 2: Hypothetical Electrochemical and Conductive Properties of Poly(this compound)
Note: The following data are hypothetical and represent expected values based on similar polythiophene derivatives. Experimental verification is required.
| Property | Expected Value |
| Oxidation Potential (monomer) | +0.8 to +1.2 V (vs. Ag/AgCl) |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV |
| Electrical Conductivity (doped) | 10⁻³ to 10¹ S/cm |
Visualizations
Caption: Workflow of the Gewald synthesis for this compound.
Caption: Experimental workflow for chemical oxidative polymerization.
Caption: Experimental workflow for electrochemical polymerization.
Conclusion
This compound is a readily accessible monomer that holds significant promise as a building block for novel conductive polymers. The presence of both amino and carboxylate functionalities provides a unique opportunity to fine-tune the electronic, physical, and chemical properties of the resulting polythiophene. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and explore the potential of this interesting class of materials in various fields, including organic electronics and biomedical applications. Further research is warranted to fully elucidate the structure-property relationships of poly(this compound) and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Purification of Substituted Aminothiophenes
Introduction
Substituted 2-aminothiophenes are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthesis of these compounds, most commonly through the Gewald reaction, often yields crude products containing unreacted starting materials, intermediates, and byproducts.[3][4] Therefore, effective purification is a critical step to isolate the desired substituted aminothiophene with high purity for subsequent applications and characterization. This document provides detailed protocols for the most common purification techniques: recrystallization, column chromatography, and washing/extraction.
Primary Purification Techniques
The choice of purification method depends on the physical state (solid or oil) and purity of the crude product. A general workflow is presented below, starting from a crude reaction mixture.
Caption: General workflow for purification of substituted aminothiophenes.
Experimental Protocols
Recrystallization
Recrystallization is the most effective method for purifying solid substituted aminothiophenes.[3] The principle relies on the differential solubility of the compound in a hot solvent versus a cold solvent.[5]
Protocol 1.1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the aminothiophene is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.[6]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.[7] Crystal formation should occur as the solution cools and becomes supersaturated.[7]
-
Cooling: To maximize yield, place the flask in an ice-water bath to further decrease the compound's solubility.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]
-
Drying: Air-dry the purified crystals or place them in a vacuum desiccator to remove all residual solvent.[5][6]
Protocol 1.2: Two-Solvent Recrystallization
This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is very soluble ("good" solvent) and one in which it is poorly soluble ("bad" solvent).[5]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Induce Precipitation: While the solution is hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.
-
Redissolution: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.[5]
-
Cooling and Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Data Presentation: Recrystallization Solvents
| Solvent | Boiling Point (°C) | Common Co-Solvent | Polarity |
| Water | 100 | Methanol, Ethanol | High |
| Methanol | 65 | Water, Diethyl Ether | Medium-High |
| Ethanol | 78 | Water, Hexane | Medium-High |
| Ethyl Acetate | 77 | Hexane | Medium |
| Dichloromethane | 40 | Hexane | Medium-Low |
| Hexane | 69 | Ethyl Acetate, Ethanol | Low |
This table is adapted from common laboratory practice and search results.[3][4][5]
Column Chromatography
For aminothiophenes that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[3][8] This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[8]
Protocol 2.1: Silica Gel Column Chromatography
-
Eluent Selection: Choose an appropriate solvent system (mobile phase) by analyzing the crude mixture with Thin Layer Chromatography (TLC). A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of a glass column. Add a layer of sand.[9]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[9]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9] Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through until the silica bed is stable and the solvent level is just above the top sand layer. Never let the column run dry.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply pressure (e.g., from a pump or compressed air) to begin the separation.[9]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If using a solvent gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.[10]
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified substituted aminothiophene.
Note for Basic Amines: Standard silica gel is acidic and can cause poor separation or degradation of basic aminothiophenes. To mitigate this, consider adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent or using an amine-functionalized silica column.[11]
Data Presentation: Column Chromatography Conditions
| Parameter | Description |
| Stationary Phase | Silica Gel (most common), Alumina, Amine-functionalized Silica[3][11] |
| Common Eluents | Hexanes/Ethyl Acetate, Dichloromethane/Methanol[3][11] |
| Typical Yields | 26-96% depending on the specific reaction and substrate[4] |
Liquid-Liquid Extraction and Washing
This is a standard workup procedure used after the reaction is complete to perform an initial purification by separating the organic product from inorganic salts and water-soluble impurities.[3][12]
Protocol 3.1: General Workup Procedure
-
Quenching: After the reaction is deemed complete, cool the reaction mixture and pour it into water or a saturated aqueous solution (e.g., NaHCO₃ to neutralize acids).
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent in which the aminothiophene is highly soluble (e.g., ethyl acetate, dichloromethane).[12][13]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the organic layer. If the product is in the aqueous layer, re-extract the aqueous layer with fresh organic solvent 2-3 times.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine (saturated NaCl solution) to remove residual water-soluble impurities and water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product, which can then be further purified by recrystallization or chromatography.[14]
Data Presentation: Purification Method Examples
| Compound Type | Purification Method | Yield (%) | Reference |
| 2-Aminothiophenes from ketones, malononitrile, and sulfur | Recrystallization from ethanol | 42-90% | [4] |
| 2-Aminothiophenes from ketones and nitriles | Recrystallization from ethyl acetate/hexanes | 75-98% | [4] |
| 3,4-Substituted-2-aminothiophenes | Silica gel chromatography | 26-84% | [4] |
| 2-Aminothiophenes from thioamides and alkynes | Silica gel chromatography | 35-96% | [4] |
| N-(3-Acetyl-5-nitro-2-thienyl)acetamide | Recrystallization from MeOH–DMF | 91% | [14] |
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. LabXchange [labxchange.org]
- 8. column-chromatography.com [column-chromatography.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Analytical methods for the characterization of novel thiophene compounds
Answering the user's request.## Application Notes and Protocols for the Analytical Characterization of Novel Thiophene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials in organic electronics.[1][2][3] The versatile pharmacological and electronic properties of these compounds are highly dependent on their specific molecular structure, purity, and physicochemical characteristics.[4] Therefore, rigorous analytical characterization is a critical step in the research and development pipeline to establish structure-activity relationships (SAR), ensure quality control, and meet regulatory requirements.
This document provides a comprehensive overview of key analytical techniques, complete with detailed application notes and experimental protocols, for the thorough characterization of novel thiophene compounds.
General Analytical Workflow
The characterization of a newly synthesized thiophene compound typically follows a multi-step analytical workflow. This process begins with preliminary purity assessments, moves to definitive structural elucidation, and concludes with quantitative analysis and property characterization.
Caption: General workflow for the characterization of novel thiophene compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including novel thiophene derivatives.[5] ¹H NMR provides information about the chemical environment of protons, their connectivity, and the substitution pattern on the thiophene ring.[6][7] For instance, protons on the thiophene ring typically appear as doublets or multiplets in the aromatic region (~7-8 ppm).[8][9] ¹³C NMR helps in identifying the carbon framework of the molecule.[1][10] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing proton-proton and proton-carbon correlations, which is essential for assigning the complete structure of complex derivatives.[11][12]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) in a standard 5 mm NMR tube.[8][11] The choice of solvent is critical to ensure the compound is fully dissolved.
-
Internal Standard: Use the residual solvent peak as the primary internal standard for referencing the chemical shifts (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10] Alternatively, a small amount of tetramethylsilane (TMS) can be added.
-
Instrument Setup:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Data Summary: Characteristic NMR Shifts
| Proton / Carbon | Typical Chemical Shift (ppm) | Notes | References |
| ¹H NMR | |||
| Thiophene α-H | 7.18 - 7.33 | Protons adjacent to the sulfur atom. | [7][9] |
| Thiophene β-H | 6.99 - 7.12 | Protons beta to the sulfur atom. | [7][9] |
| Vinylene H | ~8.01 | Proton on a vinylene bridge in conjugated thiophene polymers. | [9] |
| ¹³C NMR | |||
| Thiophene α-C | 120 - 140 | Carbons adjacent to the sulfur atom; highly dependent on substituents. | [10][11] |
| Thiophene β-C | 125 - 135 | Carbons beta to the sulfur atom. | [10][11] |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of novel thiophene compounds.[6] High-Resolution Mass Spectrometry (HR-MS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[8] The fragmentation patterns observed in the mass spectrum can offer additional structural information.[6] For volatile or semi-volatile thiophenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, as it combines separation with identification and quantification.[13][14] For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[14][15]
Experimental Protocol: GC-MS for Volatile Thiophenes
This protocol is based on methods for analyzing thiophene derivatives in various matrices.[13][16][17]
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, dichloromethane).[16]
-
For samples from a complex matrix (e.g., plant extracts), a prior extraction step like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.[13][17]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[16]
-
Inlet Temperature: 250°C.[16]
-
Injection Mode: 1 µL injection in splitless mode for trace analysis or split mode for concentrated samples.[16][17]
-
Oven Temperature Program: An initial temperature of 40-50°C, held for 2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, held for 5 minutes. This program should be optimized based on the volatility of the specific compound.[16]
-
-
MS Conditions:
Caption: A typical experimental workflow for GC-MS analysis of thiophenes.
Vibrational Spectroscopy (FTIR)
Application Note
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For thiophene derivatives, FTIR can confirm the presence of the thiophene ring through its characteristic C-S, C=C, and C-H vibrations.[9][18] It is particularly useful for identifying key functional groups attached to the thiophene core, such as carbonyl (C=O), amine (N-H), nitrile (C≡N), or nitro (NO₂) groups, which have distinct and strong absorption bands.[1][6]
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the solid thiophene compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.
-
Data Acquisition:
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.[19]
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The spectral resolution is typically set to 4 cm⁻¹.
-
Data Summary: Characteristic FTIR Absorption Bands
| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Notes | References |
| Thiophene C=C Stretch | 1420 - 1550 | Antisymmetric and symmetric stretching vibrations of the thiophene ring. | [9][20] |
| Thiophene C-H Stretch | ~3100 | Aromatic C-H stretching. | [18] |
| Thiophene C-H Bending | 700 - 900 | Out-of-plane bending, characteristic of substitution pattern. | [9][19] |
| Thiophene C-S-C Deformation | 650 - 800 | Ring deformation modes involving the sulfur atom. | [9][19] |
| Nitro (NO₂) Asymmetric Stretch | 1490 - 1550 | Strong absorption band. | [6] |
| Nitro (NO₂) Symmetric Stretch | 1315 - 1355 | Strong absorption band. | [6] |
| Nitrile (C≡N) Stretch | 2210 - 2230 | Characteristic weak to medium band. | [6][9] |
| Carbonyl (C=O) Stretch | 1660 - 1720 | Strong absorption, position depends on the specific carbonyl group. | [21] |
UV-Visible (UV-Vis) Spectroscopy
Application Note
UV-Vis spectroscopy is used to study the electronic transitions within conjugated systems. For novel thiophene compounds, particularly polymers and oligomers, this technique provides valuable information about the π-π* transitions and the extent of conjugation.[9][22] The position of the maximum absorption wavelength (λ_max) is related to the energy gap (HOMO-LUMO gap) of the molecule.[9] Factors such as increased conjugation length, substituent effects, and aggregation can cause shifts in the absorption spectra (bathochromic or hypsochromic shifts), which can be correlated with the material's electronic properties.[22][23]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the thiophene compound in a UV-transparent solvent (e.g., chloroform, THF, acetonitrile).[24]
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law. Typically, concentrations are in the micromolar (µM) range.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes (typically 1 cm path length).
-
-
Measurement:
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the second cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Scan the sample over a suitable wavelength range (e.g., 200-800 nm) to record the absorption spectrum.
-
-
Film Analysis (for polymers):
-
Thin films can be prepared by drop-casting or spin-coating a solution of the polymer onto a quartz slide.[22]
-
The spectrum of the film is then recorded directly.
-
Data Summary: Typical UV-Vis Absorption Maxima
| Compound Type | Absorption Region (λ_max) | Transition Type | Notes | References |
| Simple Thiophenes | 230 - 260 nm | π → π | Characteristic of the isolated thiophene ring. | [9][25] |
| Conjugated Thiophene Oligomers/Polymers | 380 - 650 nm | π → π (bandgap) | The λ_max shifts to longer wavelengths (red-shifts) with increasing conjugation.[22] | [9][22] |
| Thiophenes with Conjugated Side Chains | Two peaks (UV and Vis) | π → π* | One peak for the main chain and one for the side chain. | [22] |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a premier technique for the separation, quantification, and purity assessment of non-volatile or thermally unstable thiophene derivatives.[16][26] Reverse-phase HPLC (RP-HPLC) is most commonly used, where compounds are separated based on their hydrophobicity.[27] A validated HPLC method can provide precise and accurate determination of a novel compound's purity, identify impurities, and quantify its concentration in various samples, which is crucial for drug development and quality control.[26]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for reverse-phase separations.[26]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Mobile Phase Composition: An isocratic elution (constant mobile phase composition, e.g., 90:10 acetonitrile:water) or a gradient elution (composition changes over time) can be used.[26] Isocratic methods are simpler and faster, while gradient methods are better for separating complex mixtures.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[26]
-
Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detection Wavelength: Set the UV detector to the λ_max of the thiophene compound, as determined by UV-Vis spectroscopy, for maximum sensitivity.
-
-
Analysis:
-
Prepare a standard solution of the purified compound at a known concentration to determine its retention time.
-
Inject the sample solution (typically 10-20 µL).
-
The purity of the sample can be calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Relationship between compound properties and analytical techniques.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malayajournal.org [malayajournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. ep2-bayreuth.de [ep2-bayreuth.de]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. impactfactor.org [impactfactor.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Ethyl 3-aminothiophene-2-carboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3-aminothiophene-2-carboxylate as a versatile building block for the synthesis of advanced materials with applications in organic electronics. Detailed protocols for the synthesis of the monomer and its subsequent polymerization are provided, along with expected material properties and characterization techniques.
Introduction
This compound is a multifunctional thiophene derivative that serves as a key precursor in the synthesis of a variety of heterocyclic compounds.[1][2] Its amino and ester functional groups allow for diverse chemical modifications, making it an attractive starting material for the development of novel organic materials. Thiophene-based polymers are of significant interest in materials science due to their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[3][4] The presence of both electron-donating (amino) and electron-withdrawing (carboxylate) groups on the thiophene ring can influence the electronic properties of the resulting polymers.
Synthesis of this compound via Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes, such as this compound, is the Gewald reaction.[5][6] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[4]
Experimental Protocol: Gewald Reaction
This protocol is a general procedure adapted from established methods for the Gewald reaction.[4][7]
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like triethylamine or piperidine)[1][4]
-
Methanol or Ethanol
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol or ethanol.
-
With stirring, slowly add the basic catalyst, such as morpholine (0.5 eq), to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Expected Yield: 60-85%[4]
Characterization: The structure and purity of the synthesized this compound can be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (amine N-H, ester C=O, C-S bonds).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Polymerization of this compound
The presence of reactive sites on the thiophene ring allows for the polymerization of this compound to form a conducting polymer, poly(this compound). Oxidative chemical polymerization is a common method for synthesizing polythiophenes.[1][8]
Experimental Protocol: Oxidative Chemical Polymerization
This protocol is a general procedure for the oxidative polymerization of thiophene derivatives using iron(III) chloride (FeCl₃) as the oxidant, adapted for this compound.[1][8]
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (or other suitable solvent)
-
Methanol
-
Ammonia solution
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous chloroform in a clean, dry flask.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
To precipitate the polymer, pour the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.
-
To de-dope the polymer (convert it to its neutral state), stir the polymer powder in a methanol/ammonia solution for several hours.
-
Filter the de-doped polymer, wash it with methanol until the filtrate is neutral, and dry it under vacuum.
Characterization of the Polymer:
-
¹H NMR Spectroscopy: To confirm the polymer structure, although peak broadening is expected.
-
FT-IR Spectroscopy: To verify the persistence of the ester group and the formation of the polythiophene backbone.
-
UV-Vis Spectroscopy: To determine the π-π* transition and estimate the optical bandgap of the polymer.[9]
-
Cyclic Voltammetry (CV): To study the electrochemical properties, including oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.[10]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the soluble fraction of the polymer.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
Potential Applications in Materials Science
Polythiophenes functionalized with amino and ester groups are promising materials for various electronic applications. The properties of poly(this compound) are expected to be tunable, making it a candidate for:
-
Organic Field-Effect Transistors (OFETs): The polymer can be used as the active semiconductor layer. The amino and ester groups can influence the charge carrier mobility and threshold voltage.
-
Organic Light-Emitting Diodes (OLEDs): The polymer could serve as a hole-transporting or emissive layer. The functional groups can affect the HOMO/LUMO levels and the emission color.
-
Organic Photovoltaics (OPVs): As a donor material in a bulk heterojunction solar cell, the polymer's bandgap and energy levels are critical for performance.
-
Sensors: The conductivity of the polymer can be modulated by the presence of analytes, making it suitable for chemical and biological sensors.
Illustrative Data
The following table summarizes hypothetical but realistic quantitative data for poly(this compound) based on typical values for similar functionalized polythiophenes. This data is for illustrative purposes and should be confirmed by experimental measurements.
| Property | Illustrative Value | Characterization Technique |
| Optical Properties | ||
| λmax (in solution) | 450 - 500 nm | UV-Vis Spectroscopy |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV | UV-Vis Spectroscopy (Tauc Plot) |
| Electrochemical Properties | ||
| Oxidation Onset | 0.5 - 0.8 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) |
| HOMO Energy Level | -5.0 to -5.3 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -3.0 eV | CV and Optical Bandgap |
| Physical Properties | ||
| Number Average Mol. Wt. (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chrom. (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chrom. (GPC) |
| Electrical Properties | ||
| Conductivity (doped) | 10⁻³ - 10¹ S/cm | Four-Point Probe Measurement |
| Conductivity (undoped) | 10⁻⁸ - 10⁻⁶ S/cm | Four-Point Probe Measurement |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere.
-
FeCl₃ is corrosive and hygroscopic; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rloginconsulting.com [rloginconsulting.com]
- 7. [PDF] Polymerization of 3-alkylthiophenes with FeCl3 | Semantic Scholar [semanticscholar.org]
- 8. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
Troubleshooting & Optimization
How to improve the yield of the Gewald aminothiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Gewald aminothiophene synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Gewald aminothiophene synthesis in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?
A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.
-
Verify Starting Material Quality: Ensure your ketone/aldehyde is free of impurities and that your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.
-
Initial Condensation Check: Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is working before adding sulfur.[1]
Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[1] Issues in these stages often relate to reaction conditions and the reactivity of intermediates.
-
Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key consideration.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1][2] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1]
Q3: How does the choice of base affect the reaction yield, and are there alternatives to traditional amine bases?
A3: The base is crucial for catalyzing the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[3] The choice and amount of base can significantly impact the reaction rate and yield.
-
Base Strength: For less reactive ketones, a stronger base might be necessary.[3]
-
Alternative Bases: Inorganic bases (e.g., Na2CO3, NaOH) have been used, particularly in two-step procedures.[4] Acid-base catalysts like ammonium salts have also been shown to promote the reaction.[4] Recent studies have explored the use of catalytic amounts of piperidinium borate as a conjugate acid-base pair, showing excellent yields.[5] Solid-supported bases like KF-alumina can also be effective, especially in microwave-assisted synthesis.[2][4]
Q4: I am observing the formation of significant side products. What are they and how can I minimize them?
A4: A common side product is the dimer of the α,β-unsaturated nitrile intermediate, which can sometimes be the major product under certain conditions.[2][4]
-
Minimizing Dimerization: Carefully controlling the reaction temperature and the rate of addition of the base can help favor the desired intramolecular cyclization over the intermolecular dimerization. In some cases, a two-step procedure where the α,β-unsaturated nitrile is first formed and isolated, followed by reaction with sulfur, can improve the yield of the desired aminothiophene.[2][3]
Q5: I am having difficulty purifying my 2-aminothiophene product. What are the recommended methods?
A5: Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials, sulfur, and side products.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable technique. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Washing: A preliminary wash of the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]
Data Presentation
The yield of the Gewald reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Effect of Different Bases on the Gewald Reaction
| Entry | Carbonyl Compound | Active Methylene | Base (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidinium Borate (20) | EtOH/H₂O (9:1) | 40 | 87 |
| 2 | Cyclohexanone | Ethyl Cyanoacetate | Piperidinium Borate (20) | EtOH/H₂O (9:1) | 25 | 96 |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | Morpholinium Borate (20) | EtOH/H₂O (9:1) | 60 | 85 |
| 4 | Acetophenone | Malononitrile | Morpholine (stoichiometric) | Ethanol | 24h | 12 |
| 5 | Acetophenone | Malononitrile | Piperidine (stoichiometric) | Ethanol | - | - |
| 6 | Acetophenone | Malononitrile | Triethylamine (stoichiometric) | Ethanol | - | - |
Data adapted from recent studies on catalytic Gewald synthesis.[5][6]
Table 2: Effect of Solvents on the Gewald Reaction
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dichloromethane | 40 | 180 | 45 |
| 2 | Toluene | 100 | 180 | 62 |
| 3 | Acetonitrile | 80 | 180 | 75 |
| 4 | Methanol | 65 | 180 | 81 |
| 5 | Ethanol/Water (9:1) | 100 | 25 | 96 |
| 6 | Water | 100 | 180 | 55 |
Reaction conditions: Cyclohexanone, ethyl cyanoacetate, sulfur, and piperidinium borate catalyst.[5]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating
This protocol describes a standard one-pot synthesis using an amine base.[7]
-
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine or piperidine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Add the amine base to the mixture and stir at room temperature for 10-15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to a temperature between 40-60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
-
Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support
This method provides an environmentally friendly approach with significantly reduced reaction times.[7]
-
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
KF-Alumina solid support
-
Microwave reactor
-
-
Procedure:
-
In a mortar, thoroughly mix the ketone, active methylene nitrile, sulfur, and KF-Alumina.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).
-
After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: The reaction mechanism of the Gewald aminothiophene synthesis.
Caption: A general experimental workflow for the Gewald synthesis.
Caption: A troubleshooting decision tree for the Gewald synthesis.
References
Troubleshooting common problems in the synthesis of 2-aminothiophenes
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Gewald reaction is not yielding any product, or the yield is extremely low. What are the primary factors to investigate?
A1: Low or no product formation in the Gewald reaction often points to issues with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps of sulfur addition and cyclization cannot proceed.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure that the carbonyl compound is free from impurities and that the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[1]
-
Confirm Knoevenagel Condensation: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the success of this initial step before adding sulfur.[1]
-
Base Selection: The choice and amount of base are critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used to catalyze the initial condensation.[2] For less reactive ketones, a stronger base might be necessary.[2] In some cases, a catalytic amount of a conjugate acid-base pair, like piperidinium borate, can be highly effective.[3]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] For sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water from the reaction medium.[2]
Q2: The initial condensation appears to be successful, but the overall yield of the 2-aminothiophene is still poor. What are the next steps?
A2: If the Knoevenagel condensation is proceeding, the low yield is likely due to problems in the subsequent sulfur addition and cyclization steps.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction temperature significantly influences the rate of sulfur addition and cyclization.[1] While some reactions proceed at room temperature, others require heating (typically 40-60 °C).[1][2] A temperature that is too low may lead to a slow reaction, whereas excessively high temperatures can promote side reactions.[1] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.[1]
-
Solvent Selection: The polarity of the solvent is a crucial factor. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can improve the solubility and reactivity of elemental sulfur.[1][2]
-
Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a reduced yield of the 2-aminothiophene.[1] Adjusting the reaction temperature or the rate of reagent addition may help to minimize the formation of this side product.[1]
Issue 2: Product Purification Challenges
Q3: I am having difficulty isolating the pure 2-aminothiophene from the crude reaction mixture. What are common impurities and how can I remove them?
A3: Purification challenges often arise from unreacted starting materials, intermediates, or side products.
Troubleshooting Steps:
-
Identify Impurities: Use analytical techniques such as TLC, LC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities in your crude product. Common impurities include:
-
Unreacted Starting Materials: Optimize reaction time and stoichiometry to ensure complete conversion.
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are incomplete.[2] Ensure sufficient sulfur is used and that the reaction conditions (temperature, base) are adequate for cyclization.[2]
-
Dimerization or Polymerization Products: These can form under certain conditions.[2] Modifying reactant concentrations, the rate of reagent addition, or the solvent may be necessary to suppress these side reactions.[2]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can be employed to separate the desired product from impurities.
-
Quantitative Data Summary
For a comparative overview, the following table summarizes the impact of different reaction conditions on the yield of 2-aminothiophenes based on literature data.
| Carbonyl Compound | Active Methylene Nitrile | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 0.33 | 96 | [3] |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | ~40 | [5] |
| Acetophenone | Malononitrile | Triethylamine | Water | Room Temp | 24 | 98 | [4] |
| 4-Chloroacetophenone | Malononitrile | Sodium Polysulfide | Water | 70 (Ultrasound) | 1 | 90 | [4] |
| Indanone | Ethyl Cyanoacetate | L-Proline | Ethanol | Reflux | 6 | 92 | [6] |
Key Experimental Protocol: General One-Pot Gewald Synthesis
This protocol provides a general procedure for the synthesis of 2-aminothiophenes. Note that optimal conditions may vary depending on the specific substrates used.
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (10 mmol, 0.32 g)
-
Base (e.g., morpholine or triethylamine) (1-2 mmol, 10-20 mol%)
-
Solvent (e.g., ethanol or methanol) (20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and the solvent (20-30 mL).
-
Add the base (1-2 mmol) to the mixture.
-
Add elemental sulfur (10 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove soluble impurities.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: Gewald Reaction Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the Gewald synthesis.
Diagram 2: Key Stages of the Gewald Reaction
Caption: The main stages of the Gewald reaction for 2-aminothiophene synthesis.
References
Optimization of reaction conditions for synthesizing Ethyl 3-aminothiophene-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 3-aminothiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Gewald reaction, in a question-and-answer format.
Q1: I am observing a very low or no yield of my desired product. What are the primary factors I should investigate?
A1: A low or negligible yield in the Gewald synthesis of this compound can often be attributed to issues with the initial Knoevenagel condensation, the quality of reagents, or suboptimal reaction conditions.
-
Knoevenagel Condensation Failure: The first step, a Knoevenagel condensation between the α-activated nitrile (Ethyl 2-cyanoacetate) and the carbonyl compound, is critical.[1][2] If this step fails, the subsequent cyclization to form the thiophene ring will not occur.[1] To verify this, you can run a small-scale reaction with only the carbonyl compound, ethyl cyanoacetate, and the base, monitoring for the formation of the condensed intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Reagent Quality: Ensure that your starting materials are pure and dry. The carbonyl compound should be free from impurities, and the ethyl cyanoacetate should not be degraded.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature are crucial. For less reactive ketones, a stronger base might be necessary.[3] Polar solvents like ethanol, methanol, or DMF are commonly used to improve the solubility and reactivity of elemental sulfur.[3] The temperature should be optimized; while some reactions proceed at room temperature, others may require gentle heating (e.g., 40-60 °C).[3][4]
Q2: My reaction has stalled, and I see unreacted starting materials on the TLC plate. What can I do to drive the reaction to completion?
A2: A stalled reaction can be due to several factors, including an inappropriate choice of catalyst, insufficient reaction time, or suboptimal temperature.
-
Catalyst/Base Selection: The base is a critical catalyst for the initial condensation. Secondary amines like morpholine or piperidine are commonly used.[3] Recent studies have also shown that catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, can be highly effective.[5] If your reaction is stalling, consider screening different bases.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the formation of side products.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields, especially for less reactive substrates.[2]
Q3: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A3: The formation of side products is a common issue in the Gewald reaction.
-
Dimerization: The α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation can undergo dimerization, which competes with the desired cyclization pathway.[1] Adjusting the reaction temperature or the rate of reagent addition can help minimize this side reaction.[1]
-
Unreacted Intermediates: You may observe the Knoevenagel-Cope intermediate if the sulfur addition and cyclization steps are slow.[3] Ensure you have the correct stoichiometry of sulfur and that the reaction conditions are suitable for cyclization.
-
Polymerization: Starting materials or intermediates can sometimes polymerize under the reaction conditions.[3] Modifying the concentration of reactants or changing the solvent may help to mitigate this.
Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?
A4: Purification of this compound can be challenging due to the nature of the compound and potential impurities.
-
Recrystallization: This is a common method for purifying the crude product. Ethanol is often a suitable solvent.[4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a viable option. A common eluent system is a mixture of hexane and ethyl acetate. To prevent streaking of the amine on the silica gel, a small amount of a volatile base like triethylamine can be added to the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction?
A1: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[3] The choice of base can significantly influence the reaction rate and yield.
Q2: What is the function of elemental sulfur in the synthesis?
A2: Elemental sulfur is the source of the sulfur atom that forms the thiophene ring. The mechanism of sulfur addition is complex and is thought to involve the formation of polysulfide intermediates.[6][7]
Q3: Can I use a different α-activated nitrile instead of Ethyl 2-cyanoacetate?
A3: Yes, other α-activated nitriles such as malononitrile can be used in the Gewald reaction, which would result in a different substituent at the 2-position of the thiophene ring.
Q4: What are the typical reaction times and temperatures for this synthesis?
A4: Reaction times and temperatures can vary significantly depending on the specific substrates and conditions used. Reactions can take anywhere from a few hours to overnight.[4][8] Temperatures typically range from room temperature to around 60-80°C.[3][4] Microwave-assisted synthesis can shorten the reaction time to a matter of minutes.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
Melting point analysis
Experimental Protocols
A detailed experimental protocol for the one-pot synthesis of this compound via the Gewald reaction is provided below.
Materials:
-
Ketone or aldehyde (e.g., acetone)
-
Ethyl 2-cyanoacetate
-
Elemental sulfur
-
Base (e.g., morpholine or diethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1 equivalent), ethyl 2-cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Slowly add the base (e.g., morpholine, 1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 50-60°C) and stir for the required duration (e.g., 2-4 hours).[4][8]
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4]
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its derivatives.
Table 1: Reaction Conditions for the Synthesis of this compound Derivatives
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Diethylamine | Ethanol | 50 | 3 | 85 | [9] |
| Cyclohexanone | Morpholine | Methanol | 45 | 3 | 70-85 | [4] |
| Various Ketones | Piperidinium Borate | Ethanol/Water | 100 | 0.4 | ~96 | [5] |
| Acetophenone | Diethylamine | Ethanol | 55-65 | 2 | Not Specified | [8] |
Mandatory Visualization
Caption: Workflow for the Gewald synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 8. ijpbs.com [ijpbs.com]
- 9. journals.iucr.org [journals.iucr.org]
Managing side reactions during the formation of substituted thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the formation of substituted thiophenes.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing substituted thiophenes. Each guide addresses specific issues users may encounter during their experiments.
Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] However, several side reactions can occur, leading to low yields and purification challenges.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is not proceeding, or the yield of the 2-aminothiophene is very low. What are the primary factors to investigate?
-
A1: The most critical initial step is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Failure or inefficiency at this stage will prevent the formation of the thiophene ring. Key areas to troubleshoot include:
-
Starting Material Quality: Ensure the purity of your ketone/aldehyde and active methylene nitrile. Impurities can interfere with the condensation reaction.
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used. The optimal base may vary depending on the reactivity of your substrates.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, for sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
Sulfur Solubility and Reactivity: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. Gentle heating (40-60 °C) can also enhance sulfur's reactivity, but excessive heat may promote side reactions.
-
-
-
Q2: I am observing significant amounts of byproducts. What are the common side reactions and how can I minimize them?
-
A2: Common side products in the Gewald synthesis include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, and dimerization or polymerization products.
-
Unreacted Starting Materials & Knoevenagel Intermediate: If these are present, it indicates that the sulfur addition and cyclization steps are slow. To address this, ensure a sufficient amount of sulfur is used and that the reaction temperature and base are appropriate for the cyclization to occur.
-
Dimerization and Polymerization: Self-condensation of starting materials or intermediates can lead to dimers or polymers. To mitigate this, try adjusting the concentration of your reactants, the rate of reagent addition, or changing the solvent. In some cases, a spontaneous dimerization of the α,β-unsaturated nitrile intermediate can occur, leading to a hexa-1,3-diene byproduct.[3] Under suitable conditions, this dimer may even be the major product.
-
-
-
Q3: How can I purify my 2-aminothiophene product effectively?
-
A3: Purification can often be achieved through recrystallization from common solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.[4]
-
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. [5]Variations of this reaction are also known. [5] Frequently Asked Questions (FAQs):
-
Q1: What are the potential side products in a Fiesselmann synthesis?
-
A1: A key intermediate in the Fiesselmann synthesis is a thioacetal formed from consecutive Michael additions. Depending on the reaction conditions and substrates, side products can arise from incomplete cyclization or alternative reaction pathways of this intermediate. For instance, if a cyclic β-ketoester is used with thioglycolic acid in the absence of an alcohol, a thioacetal may be the major product instead of the desired thiophene. [5]
-
-
Q2: How can I control the outcome of the Fiesselmann synthesis?
-
A2: The reaction outcome can be influenced by the choice of reagents and reaction conditions. For example, when using a cyclic β-ketoester and thioglycolic acid, the addition of an alcohol can favor the formation of a monoadduct, which can then be cyclized to the thiophene using a sodium alkoxide. [5]
-
-
Q3: Can the Fiesselmann synthesis be used to prepare other types of substituted thiophenes?
-
A3: Yes, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes. [5] Experimental Workflow for Fiesselmann Synthesis
-
Caption: A simplified experimental workflow for the Fiesselmann thiophene synthesis.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a substituted thiophene. [6]This reaction proceeds through two consecutive aldol-type condensations. [6] Frequently Asked Questions (FAQs):
-
Q1: What are the common side reactions in the Hinsberg synthesis?
-
A1: Since the Hinsberg synthesis involves aldol-type condensations, potential side reactions include self-condensation of the starting materials or incomplete cyclization. The immediate product is often an ester-acid which is then hydrolyzed to the diacid. [6]In some cases, instead of the expected thiophene, a tetrahydrothiophene-3,4-diol derivative may be formed, which then requires a separate dehydration step to yield the thiophene. [5]
-
-
Q2: How can I promote the desired thiophene formation?
-
A2: Careful control of the reaction conditions, including the choice of base and reaction temperature, is important. If a tetrahydrothiophene-3,4-diol is isolated, it can often be converted to the desired thiophene by treatment with a dehydrating agent like thionyl chloride in pyridine. [5]
-
-
Q3: What is the typical workup for a Hinsberg synthesis?
-
A3: The initial product is often a crude ester-acid. This is typically hydrolyzed with aqueous acid to afford the corresponding diacid, which can then be isolated and purified. [7]
-
Experimental Protocols
General Protocol for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis of a 2-aminothiophene.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol)
-
Base (e.g., morpholine or triethylamine) (1-2 mmol)
-
Solvent (e.g., ethanol or methanol) (20-30 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To the round-bottom flask, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, the product may be isolated by extraction.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Paal-Knorr Thiophene Synthesis (Conventional Heating)
This protocol describes a traditional approach to the Paal-Knorr synthesis.
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.) or Lawesson's reagent
-
Anhydrous toluene or xylene (50 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In the round-bottom flask, dissolve the 1,4-diketone in the anhydrous solvent.
-
Add the sulfurizing agent in portions with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over ice water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation. [4]
Purification of Substituted Thiophenes
The choice of purification method depends on the physical properties of the desired thiophene and the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid thiophene derivatives. Common solvents include ethanol, methanol, and mixtures of ethyl acetate/hexanes.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating thiophenes from a wide range of byproducts, including unreacted starting materials and isomeric impurities. [4]Gas chromatography can also be employed for the separation of volatile furan and thiophene derivatives. [8]* Distillation: For volatile liquid thiophenes, distillation under reduced pressure can be an effective purification method. [4]* Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC): For the separation of thermally unstable or stereoisomeric furan and thiophene derivatives, HPLC and SFC with chiral stationary phases can be utilized. [9]
Managing Regioselectivity
In many cases, the synthesis of a specific substituted thiophene requires control over the position of substitution.
-
Inherent Regioselectivity of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the C2 (α) position. [10]This is due to the greater stabilization of the carbocation intermediate formed upon attack at this position (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). [10]* Directing Effects of Substituents: The regioselectivity of electrophilic substitution on an already substituted thiophene ring is influenced by the electronic nature of the existing substituent. Electron-donating groups generally direct incoming electrophiles to the other α-position, while electron-withdrawing groups direct them to the β-position.
-
Strategic Synthesis Design: When a desired regioisomer cannot be obtained directly through electrophilic substitution, it may be necessary to employ a synthetic route that builds the thiophene ring with the desired substitution pattern already in place, for example, through a suitable choice of starting materials in a Gewald or Paal-Knorr synthesis.
References
- 1. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 3-aminothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 3-aminothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective techniques for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities can originate from unreacted starting materials from the synthesis (e.g., elemental sulfur, ethyl cyanoacetate), side-products, or degradation of the desired product. Aminothiophenes can be susceptible to oxidation and polymerization, which may result in colored impurities.[1]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature. For this compound and its derivatives, ethanol is a commonly used and effective solvent for recrystallization.[2] A mixture of ethanol and water can also be effective.[3] It is always recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system.
Q4: My compound appears as a yellow or brown solid after synthesis. How can I remove the colored impurities?
A4: The presence of color often indicates polar impurities or degradation products.[1] Treating a solution of the crude product with activated carbon before the final purification step, such as before hot filtration during recrystallization, can effectively remove these colored impurities.[1][4]
Q5: My compound is streaking on the silica gel TLC plate. How can this be addressed for column chromatography?
A5: Streaking of amine-containing compounds on silica gel is a common issue. This is often due to the interaction of the basic amine with the acidic silica gel. To mitigate this, adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can improve the peak shape and separation. For compounds with acidic functionalities, adding a small amount of a volatile acid like acetic acid can be beneficial.[1]
Q6: What is a typical eluent system for the column chromatography of this compound?
A6: A common and effective eluent system for the purification of this compound derivatives by silica gel column chromatography is a mixture of hexane and ethyl acetate.[5] The polarity of the eluent can be adjusted based on the polarity of the impurities and the desired separation, often starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate.
Q7: How can I assess the purity of my final product?
A7: The purity of the final product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A pure compound should show a single spot on a TLC plate and sharp, clean peaks in NMR and HPLC chromatograms.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Test different solvents or use a co-solvent system to reduce solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][6]3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.[1] |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities. | 1. Choose a solvent with a lower boiling point.2. Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.[1] |
| Compound Won't Elute from Chromatography Column | 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the stationary phase (due to the amine group on silica). | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).2. Add a small amount of a suitable modifier to the eluent. For an amine on silica, adding a small amount of a base like triethylamine (0.1-1%) can help.[1] |
| Poor Separation of Compound and Impurities on Column | 1. The chosen eluent system has a polarity that is too high or too low.2. The column was not packed or loaded correctly. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[1]2. Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band.[1] |
| Final Product is Colored (Yellow/Brown) | 1. Presence of colored, polar impurities.2. Degradation of the compound due to instability. | 1. Treat a solution of the crude product with activated carbon before the final purification step.[1][4]2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to air and oxidation.[1] |
Purification Data
Table 1: Recrystallization Conditions for this compound and Derivatives
| Recrystallization Solvent | Reported Yield | Reference |
| Ethanol | 70-85% | [2] |
| Hot Ethanol and Hot Water | - | [3] |
Table 2: Column Chromatography Conditions for this compound and Derivatives
| Stationary Phase | Eluent System | Reported Yield | Reference |
| Silica Gel (100-200 mesh) | Hexane/Ethyl Acetate (7:3) | 85% | [5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too polar. If it is largely insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip is usually sufficient) and swirl. Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your compound from impurities. An ideal Rf value for the target compound is between 0.2 and 0.4. If streaking is observed, consider adding a modifier like triethylamine (0.1-1%) to the eluent.
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: Purification of Thiophene Synthesis Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of thiophene and its derivatives from synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from thiophene synthesis?
A1: The most prevalent and effective methods for purifying thiophene and its derivatives are fractional distillation, column chromatography, and recrystallization.[1] The selection of the optimal technique depends on the physical properties of the target compound (e.g., liquid or solid), the nature of the impurities, and the scale of the reaction.
Q2: What are typical impurities I might encounter in my thiophene synthesis?
A2: Impurities are largely dependent on the synthetic route employed.
-
Paal-Knorr Synthesis: A common byproduct is the corresponding furan, formed as a result of the dehydrating properties of the sulfurizing agents used.[2] Unreacted 1,4-dicarbonyl compounds are also a possibility.
-
Gewald Synthesis: This reaction can present several impurities, including unreacted ketones or aldehydes and active methylene nitriles.[3] Intermediates like the Knoevenagel-Cope condensation product (an α,β-unsaturated nitrile) may also be present if the cyclization with sulfur is incomplete.[3] Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to complex side products.[3]
-
General Impurities: Foul-smelling sulfur-containing impurities, such as mercaptans and sulfides, can also contaminate the crude product.[4]
Q3: My thiophene derivative is an oil. Can I still use recrystallization?
A3: Yes, recrystallization can be adapted for oily products. This usually involves a two-solvent system. The oil is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this mixture can then induce crystallization.[1] Seeding with a small crystal of the pure compound can also be beneficial.[1]
Q4: My purified thiophene darkens over time. What is happening and how can I prevent it?
A4: Thiophene and its derivatives can be susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities. To ensure stability, it is recommended to store purified thiophenes under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).
Q5: Are there any chemical treatment methods to remove specific impurities?
A5: Yes. For crude thiophene containing foul-smelling sulfur compounds like mercaptans and sulfides, a chemical wash with dilute nitric or nitrous acid can be effective.[4] This method oxidizes the impurities, which can then be separated from the thiophene layer.[4] Subsequent distillation is necessary to obtain the pure thiophene.[4]
Troubleshooting Guides
Purification of Paal-Knorr Synthesis Products
dot graph TD{ subgraph "Troubleshooting Paal-Knorr Purification" direction LR; A["Start: Crude Product Analysis (TLC, NMR)"] -- "Major Furan Byproduct Detected" --> B{"Optimize Reaction"}; A -- "Complex Mixture/Streaking on TLC" --> C{"Adjust Purification Strategy"}; A -- "Low Yield After Purification" --> D{"Review Purification Steps"};
} end Caption: Troubleshooting workflow for Paal-Knorr synthesis purification.
Purification of Gewald Aminothiophene Synthesis Products
dot graph TD{ subgraph "Troubleshooting Gewald Synthesis Purification" direction LR; A["Start: Crude Product Analysis (TLC, NMR)"] -- "Low or No Product Yield" --> B{"Check Reaction Conditions"}; A -- "Multiple Spots on TLC (Byproducts)" --> C{"Identify and Mitigate Byproducts"}; A -- "Difficulty with Crystallization" --> D{"Optimize Recrystallization"};
} end Caption: Troubleshooting workflow for Gewald synthesis purification.
Data on Purification Techniques
The following table provides an illustrative comparison of common laboratory-scale purification techniques for thiophene. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Initial Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Key Considerations |
| Fractional Distillation | 85-95% | >99% | 70-90% | Effective for separating liquids with close boiling points. Requires an efficient fractionating column. |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Good for removing non-volatile impurities and separating isomers. Solvent selection is critical. |
| Recrystallization (for solid derivatives) | 80-95% | >99% | 50-80% | Excellent for achieving high purity of solid compounds. Solvent choice and cooling rate are crucial. |
| Chemical Wash (e.g., with HNO₃) followed by Distillation | Variable (for specific impurities) | >98% | 94-98%[4] | Targeted for removing specific reactive impurities like mercaptans.[4] |
Experimental Protocols
Protocol 1: Purification of Thiophene by Fractional Distillation
This protocol is suitable for purifying liquid thiophene from impurities with different boiling points.
Materials:
-
Crude liquid thiophene
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Charging the Flask: Add the crude thiophene and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture heats, a ring of condensate will begin to rise up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the vapor ascending the column gradually.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will be enriched in lower-boiling impurities. The temperature should remain constant during the distillation of a pure component. Collect the fraction that distills at the boiling point of thiophene (84 °C).
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of a Solid Thiophene Derivative by Recrystallization
This protocol is for the purification of a solid thiophene derivative.
Materials:
-
Crude solid thiophene derivative
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven.
-
Analysis: Check the purity of the recrystallized product by measuring its melting point and using spectroscopic methods (e.g., NMR).
Protocol 3: Purification of a Thiophene Derivative by Flash Column Chromatography
This protocol is suitable for separating a thiophene derivative from impurities with different polarities.
Materials:
-
Crude thiophene derivative
-
Silica gel (230-400 mesh)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the desired compound from impurities (a target Rf value of 0.2-0.4 is often ideal).
-
Column Packing: Pack the chromatography column with silica gel, typically as a slurry in the least polar solvent mixture to be used.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed. For compounds that are not very soluble, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
-
Analysis: Confirm the purity of the final product using appropriate analytical techniques.
References
Improving the stability of aminothiophene intermediates during synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the stability of aminothiophene intermediates during synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and handling of aminothiophene intermediates.
Q1: My aminothiophene intermediate appears to be degrading during the reaction or workup. What are the common causes?
A1: Degradation of aminothiophene intermediates is often indicated by discoloration (e.g., darkening or formation of tars), the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate, or low yields of the desired product. The primary causes of instability include:
-
Acidic or Basic Conditions: Aminothiophenes can be sensitive to both strong acids and bases. Acidic conditions can lead to hydrolysis of sensitive functional groups, while basic conditions can promote oxidation and other side reactions[1][2].
-
Exposure to Atmospheric Oxygen: The electron-rich aminothiophene ring can be susceptible to oxidation, which is exacerbated by exposure to air, especially at elevated temperatures[3].
-
Elevated Temperatures: Many aminothiophene intermediates are thermally labile. Prolonged exposure to high temperatures during the reaction or purification can lead to decomposition[3].
-
Presence of Reactive Impurities: Impurities in starting materials or solvents can catalyze degradation pathways.
Q2: I'm observing a low yield in my Gewald synthesis. Could this be related to intermediate instability?
A2: Yes, low yields in the Gewald reaction can be a direct consequence of the instability of the aminothiophene intermediate. The reaction involves a multi-step sequence, and the newly formed aminothiophene can degrade under the reaction conditions if not optimized[4][5][6][7]. Protonation of polysulfide intermediates can also lead to their decomposition[8]. Consider the following troubleshooting steps:
-
Reaction Temperature: While the Gewald reaction often requires heating, excessive temperatures can degrade the product. Try running the reaction at a lower temperature for a longer period.
-
Base Selection: The choice and amount of base are critical. An inappropriate base or an excess of base can promote side reactions and degradation.
-
Reaction Time: Monitor the reaction closely by TLC. Once the product is formed, prolonged reaction times can lead to its degradation.
Q3: How can I minimize the degradation of my aminothiophene intermediate during purification?
A3: Purification is a critical step where significant degradation can occur.
-
Chromatography: If using column chromatography, minimize the time the compound spends on the silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
-
Distillation: If your compound is volatile, distillation under reduced pressure can be a good option to minimize thermal stress.
-
Crystallization: This is often the preferred method for purifying solid intermediates as it can be less harsh than chromatography.
Q4: What are the best practices for storing aminothiophene intermediates?
A4: Proper storage is crucial to maintain the integrity of your aminothiophene intermediates.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[3][9].
-
Temperature: Store at low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage[3].
-
Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil[3].
-
Moisture: Store in a desiccator to protect from moisture, which can promote hydrolysis[3].
Data on Aminothiophene Stability
While specific kinetic data on the degradation of many aminothiophene intermediates is not extensively available in the literature, the following table summarizes the qualitative and semi-quantitative effects of pH on the stability of aminothiophene derivatives based on available information.
| pH Range | Condition | Stability | Observed Effects | Citation |
| < 2 | Strongly Acidic | Generally Unstable | Protonation of the amino group can occur. Hydrolysis of other functional groups on the molecule is possible. For some derivatives, cleavage of imine bonds has been observed. | [1][2] |
| 3 - 5 | Mildly Acidic | Relatively Stable | Most aminothiophene cores are stable in this range. | [2] |
| 6 - 8 | Neutral / Near-Neutral | Moderately Stable | Stability can be dependent on the specific substitution pattern. Oxidation can be a concern. | [1] |
| > 9 | Basic | Generally Unstable | Susceptible to nucleophilic attack and oxidation. Degradation can be rapid at high pH. | [2] |
Experimental Protocols
Protocol 1: Stabilization of Aminothiophene Intermediates by N-Acetylation
N-acetylation converts the reactive primary amino group into a more stable amide, which can protect the intermediate from degradation. This is particularly useful if the amino group is not required for a subsequent reaction step.
Materials:
-
2-Aminothiophene intermediate (e.g., 2-aminothiophene-3-carbonitrile) (1 equivalent)
-
Acetic anhydride (1.1 - 1.5 equivalents)
-
A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 - 1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-aminothiophene intermediate (1 eq.) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the non-nucleophilic base (1.1 - 1.5 eq.) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 - 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
This is a general protocol and may require optimization for specific substrates.
Protocol 2: General Strategy for In-situ Stabilization using Antioxidants
While specific protocols for using antioxidants during aminothiophene synthesis are not well-documented, a general approach can be adopted to mitigate oxidative degradation. This involves adding a radical scavenger to the reaction mixture.
Materials:
-
Reagents for the aminothiophene synthesis (e.g., Gewald reaction components)
-
Radical scavenger/antioxidant (e.g., Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-4-methylphenol) (0.01 - 0.1 equivalents)
-
Appropriate solvent for the synthesis
Procedure:
-
To the reaction vessel, add the starting materials and solvent for your aminothiophene synthesis.
-
Add a catalytic amount of the chosen antioxidant (e.g., 1-10 mol%) to the reaction mixture before initiating the reaction (e.g., before adding the base in a Gewald synthesis).
-
Proceed with your synthesis as planned, monitoring the reaction by TLC.
-
During workup and purification, the antioxidant may be removed by column chromatography or recrystallization.
Note: The choice of antioxidant should be carefully considered to ensure it does not interfere with the desired reaction.
Visualizations
Caption: Troubleshooting workflow for aminothiophene instability.
Caption: N-Acetylation as a stabilization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 9. us-yakuzo.jp [us-yakuzo.jp]
Technical Support Center: Scaling Up Production of Ethyl 3-aminothiophene-2-carboxylate and Its Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of ethyl aminothiophene carboxylates. Due to the prevalence of the Gewald reaction in synthesizing substituted aminothiophenes, this guide primarily focuses on the production of Ethyl 2-amino-3-carboxylate, a key structural isomer. Additionally, we will address the synthesis of Ethyl 3-aminothiophene-2-carboxylate, for which alternative synthetic routes are necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted aminothiophenes like ethyl aminothiophene carboxylates?
A1: The most widely used and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]
Q2: I am specifically looking to synthesize this compound. Is the Gewald reaction suitable for this?
A2: The Gewald reaction typically yields 2-aminothiophenes, meaning the amino group is at the C2 position of the thiophene ring. For the synthesis of this compound, an alternative method is required. One documented approach involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base like sodium ethoxide.[2]
Q3: What are the critical parameters to control for a successful Gewald synthesis?
A3: The success of the Gewald reaction is highly dependent on the choice of base, solvent, and reaction temperature. The base catalyzes the initial Knoevenagel condensation, while the solvent influences the solubility of sulfur and the reaction intermediates. Temperature control is crucial to balance the reaction rate and minimize side reactions.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in many cases, improve yields.[3]
Troubleshooting Guide: The Gewald Reaction for Ethyl 2-amino-4-substituted-thiophene-3-carboxylate
This guide addresses common issues encountered during the synthesis of ethyl 2-aminothiophene-3-carboxylates via the Gewald reaction.
Issue 1: Low or No Product Yield
-
Possible Cause: Inefficient initial Knoevenagel condensation.
-
Solution: The choice of base is critical. For less reactive ketones, consider screening stronger bases such as piperidine or morpholine. Ensure all reagents are dry, as the condensation produces water which can inhibit the reaction.
-
-
Possible Cause: Poor reactivity or solubility of sulfur.
-
Solution: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating (40-50 °C) can also enhance sulfur's reactivity.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The ideal temperature can be substrate-dependent. A temperature that is too low may lead to a slow reaction, while excessive heat can promote side-product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 60°C).
-
Issue 2: Formation of Significant Byproducts
-
Possible Cause: Presence of unreacted starting materials.
-
Solution: Increase the reaction time or optimize the temperature to drive the reaction to completion. Ensure the stoichiometry of the reactants is correct.
-
-
Possible Cause: Dimerization of the α,β-unsaturated nitrile intermediate.
-
Solution: This side reaction can compete with the desired cyclization. Adjusting the reaction temperature or the rate of addition of the reagents may help to minimize the formation of this dimer.
-
-
Possible Cause: Formation of other heterocyclic systems.
-
Solution: The reaction pathway can sometimes lead to the formation of other sulfur-containing heterocycles. Careful control of the reaction conditions and purification are necessary to isolate the desired product.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: The product is an oil or has a low melting point.
-
Solution: If recrystallization is challenging, column chromatography is a powerful alternative for purification. A solvent system of hexane and ethyl acetate is often effective for separating aminothiophene derivatives.[4]
-
-
Possible Cause: Co-crystallization of impurities.
-
Solution: During recrystallization, if colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.
-
-
Possible Cause: The compound is unstable on silica gel.
-
Solution: Some aminothiophene derivatives can be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent is recommended.
-
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of Ethyl 2-amino-4-substituted-thiophene-3-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add a suitable solvent (e.g., ethanol or methanol). Slowly add the base (e.g., morpholine or diethylamine, 1-1.2 equivalents) to the mixture with stirring.
-
Reaction: Heat the reaction mixture to a temperature between 45-55°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[4][5]
Protocol 2: Synthesis of this compound
This protocol is based on a patented procedure and may require careful handling of reagents.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reactants: Cool the sodium ethoxide solution in an ice bath. Add ethyl thioglycolate (1 equivalent) dropwise, keeping the temperature below 10°C. After the addition is complete, add a solution of α,β-dichloropropionitrile (1 equivalent) in ethanol dropwise, maintaining the low temperature.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or recrystallization from ethanol.[2]
Data Presentation
Table 1: Effect of Base on the Yield of a Model Gewald Reaction *
| Base | Catalyst Loading | Temperature (°C) | Time | Yield (%) |
| None | 0 mol% | 100 | 24 h | No Reaction |
| Piperidinium Borate | 20 mol% | 100 | 20 min | 96 |
| Morpholine | Stoichiometric | Not Specified | Not Specified | High Yields Reported |
| Diethylamine | Stoichiometric | 50 | 3 h | 85 |
*Data is compiled from studies on similar 2-aminothiophene syntheses and illustrates general trends.[4][6]
Table 2: Purification of a Representative Ethyl 2-aminothiophene-3-carboxylate
| Purification Method | Stationary Phase | Eluent System | Recovery (%) | Purity (by HPLC, %) |
| Recrystallization | - | Ethanol | 80 | >99 |
| Recrystallization | - | Ethyl Acetate/Hexane | 85 | >99 |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (7:3) | 75 | >98 |
*Data is representative and compiled from literature on the purification of analogous compounds.[4][7]
Visualizations
Caption: The reaction mechanism for the Gewald synthesis of Ethyl 2-aminothiophene-3-carboxylates.
Caption: A generalized experimental workflow for the synthesis and purification of Ethyl 2-aminothiophene-3-carboxylates.
Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. asianpubs.org [asianpubs.org]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Modified Gewald Reaction for Novel 2-Aminothiophene-3-carboxylates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the modification of the Gewald reaction to synthesize novel 2-aminothiophene-3-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it modified?
The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] Modifications to the classical Gewald reaction are developed to improve yields, reduce reaction times, broaden the substrate scope to include less reactive ketones (like aryl ketones), and to create more environmentally friendly protocols.[2][3]
Q2: What is the general mechanism of the Gewald reaction?
The reaction proceeds in three main steps:
-
Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[1][4]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[4]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene ring.[1][4]
Q3: What are common bases used in the Gewald reaction, and what are some modern alternatives?
Traditionally, secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are used as bases.[5] Recent modifications have introduced other catalytic systems, including:
-
Inorganic bases: Sodium bicarbonate, potassium carbonate, and sodium hydroxide have been used, which can simplify the workup.[3][6]
-
L-proline: A green and cost-effective catalyst that can facilitate both the Knoevenagel condensation and sulfur addition.[7]
-
Conjugate acid-base pair catalysts: Piperidinium borate has been shown to be an effective and recyclable catalyst.[8]
-
Heterogeneous catalysts: Nano-ZnO and polyacrylonitrile fiber-supported catalysts have been employed for easier separation and recycling.[9][10]
Q4: How does solvent choice impact the Gewald reaction?
The solvent plays a crucial role in the Gewald reaction. Polar solvents like ethanol, methanol, and DMF are commonly used as they can enhance the solubility of elemental sulfur and promote the condensation of intermediates.[5][11] In some modified "green" protocols, water has been successfully used as a solvent, often in conjunction with ultrasound activation.[9] Solvent-free conditions, particularly with high-speed ball milling, have also been explored to create more environmentally friendly procedures.[3]
Q5: What are some common side reactions in the Gewald reaction?
A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization and can lower the yield of the 2-aminothiophene product.[11][12] The formation of this dimer is highly dependent on the reaction conditions, and adjusting the temperature or the rate of reagent addition can help minimize this side reaction.[11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | Base Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine). For less reactive ketones, a stronger base might be necessary.[5] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[5] Catalyst Choice: For challenging substrates, consider alternative catalysts like L-proline or piperidinium borate.[7][8] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[5][11] Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. However, avoid excessive heat, which can lead to side reactions.[5] |
| Steric Hindrance in Substrates | Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[5] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[1][5] |
| Dimerization of Intermediate | Adjust Reaction Conditions: Modify the temperature or the rate of reagent addition to minimize the dimerization of the α,β-unsaturated nitrile intermediate.[11] |
| Incorrect Stoichiometry | Reagent Purity: Ensure all starting materials are pure and dry.[5] Accurate Measurement: Precisely measure all reagents. |
Issue 2: Difficulty in Product Purification
| Problem | Suggested Solution |
| Presence of Unreacted Starting Materials | Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to ensure it goes to completion. Washing: Wash the crude product with a solvent that dissolves the starting materials but not the product. |
| Inorganic Salt Impurities | Aqueous Wash: Wash the crude product with water to remove inorganic salts.[5] |
| Oily or Difficult-to-Crystallize Product | Column Chromatography: Use silica gel column chromatography to purify oils or solids that are difficult to recrystallize. A common eluent system is a gradient of ethyl acetate in hexanes.[5] |
| Solid Product with Impurities | Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5][9] |
Experimental Protocols & Data
Table 1: Comparison of Modified Gewald Reaction Conditions
| Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Morpholine | Methanol | 45 | 3 h | 70-85 | General protocol for various ketones.[13] |
| L-proline (10 mol%) | DMF | 60 | - | up to 84 | Green and cost-effective catalyst.[7] |
| Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | - | 20 min | 96 | Recyclable conjugate acid-base catalyst.[8] |
| Nano-ZnO (2.5 mol%) | Solvent-free | 100 | 6 h | 37-86 | Heterogeneous catalyst, easy to separate.[9] |
| Triethylamine/Water | - | Room Temp | - | 75-98 | "Green" chemistry approach.[9] |
| Morpholine | Solvent-free (Ball Milling) | - | - | Moderate | Mechanochemical approach for sluggish aryl ketones.[3] |
| Sodium Polysulfides | Water | 70 | 0.5-1 h | 42-90 | Ultrasound-activated, catalyst-free conditions.[9] |
Protocol: General Procedure for Gewald Synthesis with Morpholine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (0.05 mol), the α-cyanoester (e.g., methyl or ethyl cyanoacetate) (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).[13]
-
Base Addition: With stirring, slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[13]
-
Reaction: Stir the reaction mixture at 45 °C for 3 hours.[13]
-
Workup: Allow the mixture to cool to room temperature. The precipitated product is collected by filtration and washed with ethanol.[13]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene-3-carboxylate.[13]
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A typical experimental workflow for the Gewald reaction.
Caption: A troubleshooting guide for low yield in the Gewald reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. asianpubs.org [asianpubs.org]
Catalyst Selection for Efficient Gewald Reaction Protocols: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient execution of the Gewald reaction. Detailed experimental protocols and comparative data on catalyst performance are included to facilitate seamless experimental design and execution.
Troubleshooting and FAQs
This section addresses common issues encountered during the Gewald reaction, offering targeted solutions in a question-and-answer format.
Q1: I am observing a low or no yield of my desired 2-aminothiophene product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue in the Gewald reaction and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1]
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Screening bases such as piperidine, morpholine, or triethylamine is advisable.[1]
-
Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[2]
-
Confirmation of Intermediate: To confirm the success of the initial condensation, you can run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. The formation of the condensed product can be monitored by TLC or LC-MS before adding sulfur.[1]
-
-
Poor Sulfur Solubility or Reactivity: The reaction of elemental sulfur with the Knoevenagel intermediate is another critical phase.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used as they enhance the solubility and reactivity of sulfur.[1]
-
Temperature: The reaction temperature influences the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others may require heating (e.g., 45°C, 70°C).[1] A temperature that is too high can lead to side products.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired 2-aminothiophene.
-
Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization. Adjusting the reaction temperature or the rate of reagent addition can help minimize this side reaction.[1]
-
Q2: I am having difficulty with the purification of my 2-aminothiophene product. What are the common impurities and how can I remove them?
A2: Purification challenges often arise from unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted carbonyl and active methylene compounds.
-
The Knoevenagel condensation intermediate (α,β-unsaturated nitrile).
-
Dimers or polymers of the starting materials or intermediates.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be employed.
-
Q3: Is catalyst deactivation a common problem in the Gewald reaction?
A3: In the context of the traditional Gewald reaction, which often employs stoichiometric or catalytic amounts of amine bases (like morpholine, piperidine, or triethylamine), "catalyst deactivation" in the classical sense for heterogeneous catalysts is not a primary concern. These bases are typically consumed or remain active throughout the reaction.
However, when using heterogeneous or recyclable catalysts, deactivation can occur through mechanisms such as:
-
Poisoning: Impurities in the reactants or solvent can block the active sites of the catalyst.
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can inhibit its activity.
-
Sintering: High reaction temperatures can cause agglomeration of metal particles in supported catalysts, reducing the active surface area.
If you are using a recyclable catalyst and observe a decrease in yield over subsequent runs, consider regeneration protocols specific to your catalyst, such as washing with appropriate solvents or thermal treatment.
Q4: Can the Gewald reaction be performed under solvent-free or microwave conditions?
A4: Yes, modifications to the classical Gewald protocol have been developed to improve efficiency and align with green chemistry principles.
-
Solvent-Free Conditions: The Gewald reaction can be carried out without a solvent, often using high-speed ball milling or by heating the neat reactants.[3] These methods can lead to shorter reaction times and simplified work-up procedures.[3]
-
Microwave Irradiation: Microwave-assisted Gewald synthesis has been shown to significantly reduce reaction times and improve yields, particularly for challenging substrates.[4][5][6] This technique often uses a solid support like KF-Alumina as the catalyst.[4][7]
Catalyst Performance Data
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Gewald reaction. The following tables summarize quantitative data from various studies to aid in catalyst selection.
Table 1: Effect of Different Bases on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Base | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolidine | 20 mol% | DMF | 50 (MW) | 0.5 | 92 |
| Piperidine | 20 mol% | EtOH:H₂O (9:1) | 100 | 0.33 | 96 |
| Morpholine | Stoichiometric | Ethanol | 50-70 | 2-12 | Varies |
| Triethylamine | Stoichiometric | Ethanol | 50-70 | 2-12 | Varies |
| L-Proline | 10 mol% | DMF | 60 | - | up to 84 |
| KF-Alumina | Solid Support | None (MW) | - | 0.1-0.2 | 55-92 |
| EDDA | Catalytic | [Bmim]BF₄ | - | - | High |
Data compiled from multiple sources, specific yields may vary based on substrate and precise conditions.[5][7][8][9][10]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional Heating | Diethylamine | Benzene/Ethanol | >10 h | 65 |
| Microwave Irradiation | KF-Alumina | None | 6 min | 91 |
| Conventional Heating | Pyrrolidine | DMF | - | 47 |
| Microwave Irradiation | Pyrrolidine | DMF | 30 min | 95 |
Illustrative comparison; exact conditions and substrates may differ between studies.[5][7][11]
Experimental Protocols
This section provides detailed methodologies for key Gewald reaction protocols.
Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde (1.0 equiv.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, methanol, or DMF). To this mixture, add the amine base (e.g., morpholine, 1.0 equiv.).
-
Reaction: Heat the reaction mixture with stirring at a temperature between 50-70 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[12]
Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support
-
Reactant Preparation: In a mortar and pestle, thoroughly grind the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), elemental sulfur (1.2 equiv.), and KF-Alumina solid support.
-
Reaction Setup: Transfer the solid mixture to a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-150 W) for a short duration (typically 5-20 minutes).[12]
-
Extraction and Purification:
-
After cooling, extract the product from the solid support using a suitable solvent such as ethyl acetate or dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
-
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key relationships and workflows in the Gewald reaction.
Caption: The general mechanistic pathway of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. d-nb.info [d-nb.info]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-aminothiophene-2-carboxylate and Its Isomers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is essential. Among these, aminothiophene esters serve as crucial building blocks in the synthesis of various pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 3-aminothiophene-2-carboxylate and its structural isomer, Ethyl 2-aminothiophene-3-carboxylate, alongside a substituted analogue, to highlight the influence of substituent positioning on spectral features.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The relative positions of the amino and carboxylate groups on the thiophene ring significantly influence the electron density distribution and, consequently, the resonance frequencies of the ring protons and carbons. The following tables summarize the available experimental NMR data for this compound and its related isomers, typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Compound | H-4 (multiplicity, J in Hz) | H-5 (multiplicity, J in Hz) | -NH₂ (multiplicity) | -OCH₂- (multiplicity, J in Hz) | -CH₃ (multiplicity, J in Hz) | Other Protons (multiplicity) | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| Ethyl 2-aminothiophene-3-carboxylate | 6.71 (d, 5.8) | 7.42 (d, 5.8) | 5.95 (s) | 4.23 (q, 7.1) | 1.35 (t, 7.1) | - | CDCl₃ |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | - | 5.82 (s) | 6.07 (s) | 4.29 (q, 7.1) | 1.35 (t, 7.1) | 2.28 (s, 4-CH₃) | CDCl₃ |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | - | 6.1 (s) | 7.38 (s) | 4.19 (q, 7.1) | 1.31 (t, 7.1) | 7.27 (m, Ar-H) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C=O | -OCH₂- | -CH₃ | Other Carbons | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 164.17 | 102.85 | 136.71 | 106.72 | 166.13 | 59.54 | 14.40 | 18.40 (4-CH₃) | CDCl₃ |
Note: The chemical shift values can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol for NMR Spectral Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of aminothiophene derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved signals.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon atom.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to the final structural elucidation using NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for NMR Data Acquisition and Analysis.
This guide provides a framework for the comparative NMR analysis of this compound and its analogs. While experimental data for the title compound was not available in the searched literature, the provided data for related structures and the detailed experimental protocol offer valuable insights for researchers in the field of medicinal chemistry and drug development.
Interpreting the Mass Spectrometry Data of Thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are key heterocyclic compounds in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for their structural elucidation and quantification. This guide provides a comparative overview of the mass spectral behavior of various thiophene derivatives, details common experimental protocols, and presents visual workflows and fragmentation pathways to aid in data interpretation.
Comparative Fragmentation Analysis of Thiophene Derivatives
The fragmentation of thiophene derivatives under electron ionization (EI) is heavily influenced by the nature and position of substituents on the thiophene ring. Understanding these patterns is crucial for accurate compound identification. The following tables summarize the characteristic fragmentation patterns for different classes of thiophene derivatives.
Table 1: Fragmentation of Alkyl- and Acyl-Substituted Thiophenes
| Derivative Class | General Structure | Key Fragmentation Pathways | Common Fragment Ions | Notes |
| 2-Alkylthiophenes | R = Alkyl Group | Benzylic cleavage (α-cleavage) at the alkyl chain. | [M-R']⁺ (loss of an alkyl radical), [C₅H₅S]⁺ (thienyl cation) | The stability of the resulting carbocation influences the abundance of the fragment ion. |
| 2-Acylthiophenes | R = Acyl Group | α-Cleavage between the carbonyl group and the thiophene ring. | [C₄H₃SCO]⁺ (thenoyl cation), [C₄H₃S]⁺ (thienyl cation), [R]⁺ | The thenoyl cation is often the base peak. |
| 3-Substituted Thiophenes | Generally, isomers of 2- and 3-substituted thiophenes are difficult to differentiate based solely on mass spectra as they can produce similar fragments. | Positional isomers may sometimes be distinguished by minor differences in fragment ion abundances. |
Table 2: Fragmentation of Thiophene Carboxylic Acids and Sulfonyl Derivatives
| Derivative Class | General Structure | Key Fragmentation Pathways | Common Fragment Ions | Notes |
| Thiophene-2-Carboxylic Acid | Loss of hydroxyl radical (-OH), followed by loss of carbon monoxide (-CO). | [M-OH]⁺, [M-COOH]⁺, [C₄H₃S]⁺ | The molecular ion is typically prominent.[1][2] | |
| Substituted Thiophene-2-Carboxylic Acids | Fragmentation is influenced by an "ortho-effect" in 3-substituted derivatives, leading to enhanced water elimination.[1] | [M-H₂O]⁺ | This effect can help differentiate 3-substituted from 5-substituted isomers.[1] | |
| 2-Thiophenesulfonyl Derivatives | Cleavage of the C-S bond and the S-O bonds. | [M-Cl]⁺ (for sulfonyl chlorides), [M-SO₂]⁺, [C₄H₃S]⁺ | Rearrangement ions are also commonly observed.[3] |
Experimental Protocols for Mass Spectrometry Analysis
Accurate and reproducible mass spectrometry data is contingent on robust experimental protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile thiophene derivatives.
GC-MS Protocol for Thiophene Derivative Analysis
This protocol provides a general framework for the GC-MS analysis of thiophene derivatives.[4][5] Optimization of parameters is often necessary for specific applications.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For liquid samples, such as plant extracts, LLE can be employed to isolate thiophene derivatives.[4]
-
Homogenize the sample in a suitable solvent (e.g., methanol).
-
Filter to remove solid debris.
-
Partition the extract with an immiscible organic solvent (e.g., hexane or cyclohexane).
-
Collect the organic layer containing the thiophene derivatives.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Solid Phase Extraction (SPE): SPE can be used for sample cleanup and concentration from various matrices. The choice of sorbent depends on the polarity of the target analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless or pulsed splitless injection techniques can be used.[5] For trace analysis, pulsed splitless injection often provides the best signal response and repeatability.[5]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points. A representative program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the most common method for generating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or ion trap analyzers are frequently used.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient for most thiophene derivatives.
-
3. Data Analysis:
-
Identification of thiophene derivatives is achieved by comparing the acquired mass spectra with reference spectra from commercial libraries (e.g., NIST, Wiley) or with previously characterized standards.
-
Quantification is typically performed using an internal standard method with selected ion monitoring (SIM) for enhanced sensitivity and specificity.[5]
Visualizing Workflows and Fragmentation
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of thiophene derivatives using GC-MS.
Caption: A generalized workflow for the GC-MS analysis of thiophene derivatives.
Fragmentation Pathways of Key Thiophene Derivatives
The following diagrams illustrate the characteristic EI fragmentation pathways for 2-acetylthiophene and thiophene-2-carboxylic acid.
Caption: Fragmentation pathway of 2-acetylthiophene under electron ionization.
Caption: Fragmentation pathway of thiophene-2-carboxylic acid under electron ionization.
Conclusion
The interpretation of mass spectrometry data for thiophene derivatives requires a systematic approach that considers the substitution pattern of the thiophene ring. By understanding the characteristic fragmentation pathways and employing standardized experimental protocols, researchers can confidently identify and quantify these important compounds. The visual aids provided in this guide serve as a quick reference for common workflows and fragmentation mechanisms encountered in the analysis of thiophene derivatives.
References
Comparative analysis of the biological activity of different aminothiophene analogs
For Researchers, Scientists, and Drug Development Professionals
The aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological potency of various aminothiophene analogs, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data on the biological activities of different aminothiophene analogs, allowing for a direct comparison of their potency.
Anti-Inflammatory Activity
The anti-inflammatory potential of aminothiophene analogs has been evaluated through their ability to inhibit neutrophil activity. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | Structure | Assay | IC50 (µM) | Reference |
| 1 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Inhibition of superoxide production in neutrophils | 121.47 | [1][2][3] |
| 2 | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester | Inhibition of superoxide production in neutrophils | 412 | [1][3] |
| 3 | 2-Amino-4,5,6,7,8-hexahydrocycloocta[b]thiophene-3-carboxylic acid ethyl ester | Inhibition of superoxide production in neutrophils | 323 | [1][3] |
| 4 | Derivative of Compound 1 | Inhibition of superoxide production in neutrophils | 348 | [1][3] |
| 5 | Derivative of Compound 1 | Inhibition of superoxide production in neutrophils | 422 | [1][2][3] |
| 6 | Derivative of Compound 1 | Inhibition of superoxide production in neutrophils | 396 | [1][3] |
Antimicrobial Activity
The antimicrobial efficacy of aminothiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted 2-aminothiophenes | Bacillus subtilis | 62.5 - 125 | [4] |
| Staphylococcus aureus | 125 - 250 | [4] | |
| Escherichia coli | 125 - 250 | [4] | |
| Proteus vulgaris | 250 - 500 | [4] | |
| 3-Halobenzo[b]thiophenes | Staphylococcus aureus | 16 | [5] |
| Bacillus cereus | 16 | [5] | |
| Enterococcus faecalis | 16 | [5] | |
| Candida albicans | 16 | [5] | |
| Spiro-indoline-oxadiazole thiophene | Clostridium difficile | 2 - 4 |
Anticancer Activity
The cytotoxic effects of aminothiophene analogs against various cancer cell lines are quantified by their IC50 values.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| SB-44 | Prostate (PC-3) | 15.38 - 34.04 | [6] |
| Cervical (HeLa) | 15.38 - 34.04 | [6] | |
| SB-83 | Prostate (PC-3) | 15.38 - 34.04 | [6] |
| Cervical (HeLa) | 15.38 - 34.04 | [6] | |
| SB-200 | Prostate (PC-3) | 15.38 - 34.04 | [6] |
| Cervical (HeLa) | 15.38 - 34.04 | [6] | |
| 6CN14 | Cervical (HeLa) | < 50 | [7] |
| Pancreatic (PANC-1) | < 50 | [7] | |
| 7CN09 | Cervical (HeLa) | < 50 | [7] |
| Pancreatic (PANC-1) | < 50 | [7] | |
| Thieno[2,3-d]pyrimidine derivative IV | Breast (MCF-7) | 0.003 | [8] |
| 5-Arylthieno[2,3-d]pyrimidines | Breast (MCF-7) | 0.0091 & 0.028 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the design of future studies.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes.[1]
Materials:
-
An α-methylene-activated ketone or aldehyde (e.g., cyclohexanone)
-
An active methylene nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
A mixture of the ketone/aldehyde, active methylene nitrile, and elemental sulfur is prepared in the chosen solvent.
-
The basic catalyst is added to the mixture, often leading to an exothermic reaction that may require cooling.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the crude product is purified, typically by recrystallization from a suitable solvent, to yield the desired 2-aminothiophene analog.
In Vitro Anti-Inflammatory Assay (Neutrophil Superoxide Production)
This assay measures the ability of a compound to inhibit the production of superoxide radicals by activated human neutrophils.[1]
1. Isolation of Human Neutrophils:
-
Freshly drawn venous blood from healthy volunteers is mixed with an anticoagulant (e.g., heparin).
-
The blood is mixed with a dextran solution to allow for red blood cell sedimentation.
-
The leukocyte-rich plasma is carefully layered over a Ficoll-Paque density gradient.
-
Centrifugation separates the different blood components, with the neutrophil layer being collected.
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable buffer (e.g., PBS) at a specific concentration.
2. Superoxide Production Assay (WST-1 Assay):
-
The assay is performed in a 96-well plate.
-
Neutrophils are pre-incubated with various concentrations of the test aminothiophene analogs.
-
A cell-impermeable tetrazolium salt, WST-1, is added to the wells.
-
Neutrophil activation is induced by adding an activating agent (e.g., opsonized zymosan).
-
Activated neutrophils produce superoxide, which reduces WST-1 to a colored formazan product.
-
The change in absorbance is measured over time using a microplate reader.
-
The percentage inhibition of superoxide production is calculated relative to a control (vehicle-treated cells), and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test aminothiophene analogs
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is prepared and added to each well.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test aminothiophene analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of aminothiophene analogs.
Caption: Experimental workflow for the synthesis and biological evaluation of aminothiophene analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Anticancer Thiophene Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide provides a comparative analysis of thiophene carboxamide derivatives that have been investigated for their anticancer properties, with a focus on their structure-activity relationships (SAR). We will delve into derivatives targeting two key mechanisms in cancer progression: the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the disruption of tubulin polymerization.
Comparative Efficacy of Thiophene Carboxamide Derivatives
The following table summarizes the in vitro activity of representative thiophene carboxamide derivatives against various cancer cell lines and molecular targets. This data highlights the impact of structural modifications on their anticancer potency.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | ||||
| Compound 5 | VEGFR-2 | HepG-2 | 0.59 | [2][3] |
| Compound 21 | VEGFR-2 | HepG-2 | 1.29 | [2][3] |
| Sorafenib (Reference) | VEGFR-2 | HepG-2 | 1.35 | [2] |
| Compound 14d | VEGFR-2 | A549 | 0.191 | [4] |
| Tubulin Polymerization Inhibitors | ||||
| Compound 2b | Tubulin | Hep3B | 5.46 | [5][6][7] |
| Compound 2e | Tubulin | Hep3B | 12.58 | [5][6][7] |
| Other Anticancer Thiophene Derivatives | ||||
| MB-D2 | Not Specified | A375 | Induces significant cytotoxicity | [8] |
| MB-D4 | Not Specified | A375 | Induces cytotoxicity | [8] |
Key Structure-Activity Relationship Insights
VEGFR-2 Inhibitors
Thiophene carboxamide derivatives have been successfully designed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[4] Structure-activity relationship studies have revealed several key insights:
-
The ortho-amino carboxamide moiety is a crucial pharmacophore for binding to the VEGFR-2 active site.
-
The nature and position of substituents on the terminal aryl ring significantly influence potency. For instance, in one study, a derivative with a specific substitution pattern (compound 5) showed a 2.3-fold higher cytotoxicity against HepG-2 cells compared to the reference drug Sorafenib.[2][3]
-
Modifications to the linker between the thiophene core and the terminal aryl group can also modulate activity.
Tubulin Polymerization Inhibitors
Another promising anticancer strategy for thiophene carboxamide derivatives is the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6] SAR studies in this area have indicated that:
-
These derivatives often act as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[5][6][7]
-
The thiophene ring plays a critical role in the interaction with the colchicine-binding site on tubulin.[5][7]
-
The presence of specific substituents that mimic the trimethoxyphenyl group of CA-4 is often associated with enhanced activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer activity of thiophene carboxamide derivatives.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (thiophene carboxamide derivatives)
-
Kinase buffer
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Add kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HepG-2, A549, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene carboxamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiophene carboxamide derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and the research process, the following diagrams illustrate a key signaling pathway and a typical SAR workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Heterocyclic Building Blocks: Ethyl 3-Aminothiophene-2-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many groundbreaking discoveries. Their unique structural motifs and diverse electronic properties make them indispensable building blocks in the synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of ethyl 3-aminothiophene-2-carboxylate with other prominent heterocyclic building blocks, namely pyridines, pyrazoles, and imidazoles. We will delve into their synthetic accessibility, comparative performance in generating bioactive molecules, and the underlying signaling pathways they modulate, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Heterocyclic Building Blocks
The choice of a heterocyclic scaffold is a critical decision in the design of new molecules. Factors such as synthetic accessibility, potential for diversification, and inherent biological activities play a pivotal role. The following table summarizes the key attributes of this compound and its counterparts.
| Feature | This compound | Pyridine Derivatives | Pyrazole Derivatives | Imidazole Derivatives |
| Common Synthesis | Gewald Reaction | Hantzsch Synthesis | Knorr Synthesis | Radziszewski Synthesis |
| Typical Yields | 70-97%[1][2][3] | 45-96%[4][5] | 60-95%[6][7][8][9] | 69-95%[10][11] |
| Key Advantages | Versatile functional groups for further modification; established role in kinase inhibitors and anti-inflammatory agents.[12] | Prevalent in FDA-approved drugs; diverse biological activities. | Privileged scaffold in kinase inhibitors; metabolically stable.[13] | Important in biological systems (e.g., histidine); versatile binding properties.[14] |
| Notable Applications | Anticancer, anti-inflammatory, antimicrobial agents.[15] | Anticancer, antiviral, antihypertensive agents.[16] | Anticancer, anti-inflammatory, analgesic agents.[17] | Anticancer, antifungal, anti-inflammatory agents.[15][18] |
Synthetic Accessibility: A Look at Key Methodologies
The ease and efficiency of synthesizing the core heterocyclic structure are paramount for its utility as a building block. Here, we present detailed experimental protocols for the synthesis of each of the compared heterocycles.
This compound via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[19]
Experimental Protocol:
A mixture of a ketone or aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol. A catalytic amount of a base, such as morpholine or diethylamine, is added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Yields for this reaction are typically high, often in the range of 70-97%.[1][3]
Caption: A streamlined workflow for the Gewald synthesis of this compound.
Pyridine Synthesis via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[4][5][16]
Experimental Protocol:
A mixture of an aldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate is heated in a solvent such as ethanol. The reaction typically requires several hours of reflux. After cooling, the dihydropyridine product often precipitates and can be collected by filtration. Aromatization to the pyridine can be achieved by oxidation with an oxidizing agent like nitric acid or ceric ammonium nitrate. Yields can vary but are often in the range of 45-96%.[4][5]
Caption: A two-step workflow for the Hantzsch synthesis of pyridine derivatives.
Pyrazole Synthesis via the Knorr Reaction
The Knorr pyrazole synthesis is a versatile method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6][7][8][9][20]
Experimental Protocol:
A 1,3-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. A hydrazine derivative (1 equivalent) is then added, and the mixture is heated to reflux. The reaction is typically complete within a few hours. After cooling, the pyrazole product often crystallizes and can be isolated by filtration. This method generally provides good to excellent yields, typically between 60% and 95%.[6][7][8][9]
References
- 1. sciforum.net [sciforum.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gewald Reaction [organic-chemistry.org]
- 20. chemhelpasap.com [chemhelpasap.com]
A Comparative Analysis of Novel 2-Aminothiophene Compounds and Standard Antibiotics: Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates, 2-aminothiophene derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of novel 2-aminothiophene compounds against standard antibiotics, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of novel 2-aminothiophene compounds is quantitatively assessed primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition. The following tables summarize the performance of selected novel compounds against various bacterial strains in comparison to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Novel 2-Aminothiophenes | |||||
| Compound X-1 | 8 | 4 | 16 | 32 | [Fictional Data] |
| Compound X-2 | 4 | 2 | 8 | 16 | [Fictional Data] |
| Compound Y-1 | 16 | 8 | 32 | 64 | [Fictional Data] |
| Standard Antibiotics | |||||
| Ampicillin | 0.5 | 0.25 | 4 | >128 | [Generic Data] |
| Gentamicin | 0.25 | 0.125 | 1 | 2 | [Generic Data] |
| Ciprofloxacin | 0.125 | 0.06 | 0.03 | 0.25 | [Generic Data] |
Table 2: Zone of Inhibition in mm
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Novel 2-Aminothiophenes | |||||
| Compound X-1 | 18 | 22 | 15 | 12 | [Fictional Data] |
| Compound X-2 | 20 | 25 | 18 | 15 | [Fictional Data] |
| Compound Y-1 | 15 | 19 | 12 | 10 | [Fictional Data] |
| Standard Antibiotics | |||||
| Ampicillin (10 µg) | 28 | 32 | 20 | 0 | [Generic Data] |
| Gentamicin (10 µg) | 25 | 30 | 22 | 18 | [Generic Data] |
| Ciprofloxacin (5 µg) | 30 | 35 | 28 | 25 | [Generic Data] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Novel 2-aminothiophene compounds and standard antibiotics
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent. A serial two-fold dilution of each antimicrobial agent is then prepared in the wells of a 96-well microtiter plate using MHB. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Determination of Zone of Inhibition via Agar Well Diffusion Method
The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited growth around a well containing the test compound.[3][4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Novel 2-aminothiophene compounds and standard antibiotics
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.
-
Creation of Wells: After the inoculum has dried for a few minutes, wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound or standard antibiotic solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters (mm).
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to the antimicrobial action and evaluation of 2-aminothiophene compounds.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. botanyjournals.com [botanyjournals.com]
Evaluating the Antileishmanial Potential of 2-Aminothiophene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antileishmanial activity of various 2-aminothiophene derivatives against pathogenic Leishmania species. The following sections detail their in vitro efficacy, cytotoxicity, and proposed mechanisms of action, supported by experimental data and protocols.
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents. The 2-aminothiophene scaffold has emerged as a promising structural motif in the development of new drug candidates. This guide synthesizes data from multiple studies to offer a comparative overview of the performance of this class of compounds.
Performance Comparison of 2-Aminothiophene Derivatives
The antileishmanial efficacy of 2-aminothiophene derivatives has been evaluated against both the extracellular promastigote and intracellular amastigote stages of various Leishmania species. The following table summarizes the in vitro activity (IC50 and EC50 values) and cytotoxicity (CC50 values) of selected compounds. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50 for promastigotes), provides a measure of the compound's specificity for the parasite over host cells.
| Compound | Leishmania Species | Promastigote IC50 (µM) | Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |
| SB-44 | L. amazonensis | 7.37[1] | 15.82[1] | >100[1] | >6.32[1] |
| SB-83 | L. amazonensis | 3.37[1] | 18.5[1] | >100[1] | >5.40[1] |
| SB-83 | L. infantum | 7.46 | 2.91 | 52.27 (RAW 264.7) | 17.96 |
| SB-83 | L. donovani | 9.84 | - | 52.27 (RAW 264.7) | 5.31 |
| SB-200 | L. amazonensis | 3.65[1] | 20.09[1] | >100[1] | >4.98[1] |
| SB-200 | L. braziliensis | 4.25[2] | - | 42.52 (J774.A1)[2] | 10.00[2] |
| SB-200 | L. major | 4.65[2] | - | 42.52 (J774.A1)[2] | 9.14[2] |
| SB-200 | L. infantum | 3.96[2] | 2.85[2] | 42.52 (J774.A1)[2] | 14.92[2] |
| 8CN | L. amazonensis | 1.20[3] | - | - | 36.58[3] |
| DCN-83 | L. amazonensis | - | 0.71[3] | - | 119.33[3] |
| 19 | L. amazonensis | 2.16[4] | 0.9[4] | - | 52[4] |
| 42 | L. amazonensis | 2.97[4] | 1.71[4] | - | 75[4] |
| Meglumine Antimoniate | L. amazonensis | 70.33[4] | 2.77[4] | - | 1.01[4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the antileishmanial activity and cytotoxicity of 2-aminothiophene derivatives.
In Vitro Antileishmanial Activity against Promastigotes (Alamar Blue Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-26°C.
-
Assay Preparation: Logarithmic phase promastigotes are harvested, counted, and resuspended in fresh medium to a final density of 1 x 10^6 parasites/mL.
-
Compound Dilution: Test compounds are serially diluted in the assay medium.
-
Incubation: 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate, followed by 100 µL of the compound dilutions. The plates are incubated at 25-26°C for 72 hours.
-
Viability Assessment: 20 µL of Alamar Blue (resazurin) solution is added to each well, and the plates are incubated for an additional 4-24 hours. Metabolically active parasites reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence or absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve by plotting the percentage of parasite inhibition against the compound concentration.[5][6]
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This assay determines the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.
-
Macrophage Culture: A macrophage cell line (e.g., J774.A1 or RAW 264.7) is cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Macrophage Seeding: Macrophages are seeded into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight.
-
Infection: Stationary-phase Leishmania promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1 or 15:1. The plates are incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Non-internalized promastigotes are removed by washing the wells with pre-warmed medium.
-
Compound Treatment: The test compounds, serially diluted in fresh medium, are added to the infected macrophages and incubated for 72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a reporter gene-based assay can be used.
-
Data Analysis: The EC50 value is calculated from the dose-response curve by plotting the percentage of infection inhibition against the compound concentration.[7][8]
In Vitro Cytotoxicity Assay against Macrophages
This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line, typically the same macrophage cell line used in the amastigote assay.
-
Cell Seeding: Macrophages are seeded in 96-well plates as described for the amastigote assay and allowed to adhere.
-
Compound Treatment: The serially diluted test compounds are added to the cells and incubated for 72 hours under the same conditions as the amastigote assay.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.
-
Data Analysis: The CC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Apoptosis Induction and Immunomodulation
Studies suggest that 2-aminothiophene derivatives exert their antileishmanial effect through a dual mechanism of action: direct induction of apoptosis in the parasite and modulation of the host's immune response.
Induction of Apoptosis in Leishmania
Several 2-aminothiophene derivatives have been shown to induce an apoptosis-like cell death in Leishmania promastigotes.[9] This process is characterized by key molecular events, including the externalization of phosphatidylserine on the parasite's cell surface and the fragmentation of its DNA.[9] While the precise signaling cascade is still under investigation, it is believed to involve the activation of parasite-specific proteases, such as metacaspases and other cysteine proteases, leading to the execution of the apoptotic program.[10]
Proposed apoptotic pathway in Leishmania induced by 2-aminothiophene derivatives.
Immunomodulation of Host Macrophages
In addition to their direct effect on the parasite, certain 2-aminothiophene derivatives, such as SB-83 and SB-200, have been shown to modulate the immune response of infected macrophages.[9] This immunomodulatory activity is characterized by an increase in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as an increase in the production of nitric oxide (NO).[9] This shift towards a pro-inflammatory M1 macrophage phenotype is crucial for the effective killing of intracellular amastigotes.
General workflow for in vitro antileishmanial drug screening.
Conclusion
The data presented in this guide highlight the significant potential of 2-aminothiophene derivatives as a promising class of antileishmanial agents. Several lead compounds have demonstrated potent activity against both promastigote and amastigote forms of various Leishmania species, often with favorable selectivity indices. Their dual mechanism of action, involving direct parasite killing through apoptosis and modulation of the host immune response, suggests a lower likelihood of resistance development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound class is warranted to advance these promising findings towards clinical application for the treatment of leishmaniasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Bioisosteric replacement strategies for sulfur in thiophene-based drug candidates
For researchers, scientists, and drug development professionals, the strategic modification of drug candidates to optimize their pharmacological properties is a cornerstone of medicinal chemistry. One frequently employed strategy is bioisosteric replacement, where a specific functional group is exchanged for another with similar physicochemical characteristics to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of bioisosteric replacement strategies for the sulfur atom within the thiophene ring, a common scaffold in numerous drug candidates. We present a data-driven analysis of common thiophene bioisosteres, including phenyl, furan, pyrrole, and selenophene, with a focus on their impact on biological activity and metabolic stability.
The thiophene ring is a valuable pharmacophore due to its aromaticity and ability to engage in various non-covalent interactions with biological targets. However, the sulfur atom can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities.[1][2] Bioisosteric replacement of the thiophene moiety aims to mitigate these liabilities while preserving or enhancing the desired pharmacological activity.
Comparative Analysis of Thiophene Bioisosteres
The choice of a suitable bioisostere for the thiophene ring is context-dependent and is influenced by the specific drug target and the desired physicochemical properties. Below is a comparative overview of the most common thiophene bioisosteres.
Phenyl: The Classic Bioisostere
The phenyl group is the most classical bioisostere for thiophene, owing to their similar size, planarity, and aromatic character.[3] However, the electronic properties of the two rings differ, which can influence their interactions with target proteins and their metabolic profiles.
Furan, Pyrrole, and Selenophene: Heterocyclic Alternatives
Furan, pyrrole, and selenophene are five-membered heterocyclic rings that are also frequently considered as thiophene bioisosteres.[4][5] The replacement of sulfur with oxygen (furan), nitrogen (pyrrole), or selenium (selenophene) can significantly alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the resulting analog.[6][7]
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from various studies, comparing the biological activity of thiophene-containing compounds with their bioisosteric analogs.
Table 1: Comparison of Thiophene and Phenyl Bioisosteres in Kinase Inhibitors
| Target Kinase | Thiophene Analog (IC50) | Phenyl Analog (IC50) | Reference |
| FLT3 | Compound 5: 32.435 ± 5.5 μM | Not Available | [8] |
| EGFR | Compound 21a: 0.47 nM | Not Available | [8] |
| HER2 | Compound 21a: 0.14 nM | Not Available | [8] |
| KV1.3 | 470 nM | Not Available | [9] |
Table 2: Comparison of Thiophene and Other Heterocyclic Bioisosteres
| Drug Target | Thiophene Analog (Activity) | Furan Analog (Activity) | Pyrrole Analog (Activity) | Selenophene Analog (Activity) | Reference |
| A431 cells (antiproliferative) | LD50 values reported | LD50 values reported | Not Available | Not Available | [10] |
| Acetylcholinesterase | 60% inhibition (Compound IIId) | Butenolide bioisosteres studied | Not Available | Not Available | [11] |
| GluN2B Receptor | Ki = 204 nM (Compound 7a) | Not Available | Not Available | Not Available | [12] |
| σ1 Receptor | Ki values reported | Not Available | Not Available | Not Available | [13] |
Physicochemical Properties of Thiophene and its Bioisosteres
The selection of a bioisostere is often driven by the need to modulate physicochemical properties such as lipophilicity (LogP) and metabolic stability.
Table 3: Comparative Physicochemical Properties
| Property | Thiophene | Phenyl | Furan | Pyrrole | Selenophene |
| Aromaticity (Resonance Energy, kcal/mol) | 29[4] | ~36 | 16[4] | 21 | Similar to thiophene[7] |
| Electronegativity of Heteroatom | 2.58 (Sulfur) | N/A | 3.44 (Oxygen) | 3.04 (Nitrogen) | 2.55 (Selenium) |
| Reactivity towards Electrophilic Substitution | Less reactive than furan and pyrrole[6] | Less reactive than thiophene | More reactive than thiophene[6] | Most reactive[6] | Slower than furan, faster than thiophene[2] |
| Metabolic Stability | Can be susceptible to S-oxidation[1] | Prone to aromatic oxidation[3] | Can form reactive metabolites[14] | Generally more stable than furan | Can be metabolized[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are summaries of key experimental procedures.
General Synthesis of Thiophene and its Bioisosteres
The synthesis of thiophene, furan, pyrrole, and selenophene derivatives often involves well-established named reactions.
-
Thiophene Synthesis: The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are common methods.[15]
-
Furan Synthesis: The Paal-Knorr synthesis and syntheses from allenyl ketones are frequently employed.[16][17]
-
Pyrrole Synthesis: The Knorr pyrrole synthesis and Paal-Knorr synthesis are widely used.[1][15]
-
Selenophene Synthesis: Methods often involve the reaction of a selenium nucleophile or electrophile with an acyclic precursor.[8] A semi-micro synthesis from bis(trimethylsilyl)-1,3-butadiyne has also been described.[12]
Biological Assays
1. Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[3]
-
Procedure:
-
Prepare a kinase reaction mixture containing the target kinase, a suitable substrate, and ATP.
-
Serially dilute the test compounds and add them to a 96-well plate.
-
Initiate the kinase reaction and incubate at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[3]
-
2. GPCR Activation Assay (Tango Assay)
This cell-based assay measures G protein-coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the receptor.[18][19]
-
Procedure:
-
Use a cell line stably expressing the GPCR of interest fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Treat the cells with the test compounds.
-
Agonist binding leads to β-arrestin recruitment, cleavage of the transcription factor, and subsequent reporter gene expression.
-
Quantify reporter gene expression (e.g., luciferase or β-lactamase) to determine compound efficacy and potency.[19]
-
3. Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[20][21][22]
-
Procedure:
-
Prepare membranes from cells expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[22]
-
4. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[23][24][25]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.[25]
-
5. In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[14][26][27]
-
Procedure:
-
Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Take samples at various time points.
-
Quench the metabolic reaction.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[27]
-
Visualizing the Strategy: Bioisosteric Replacement and Evaluation Workflow
The following diagrams illustrate the core concepts and experimental workflows discussed in this guide.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biologically Active Selenophenes and Benzo[b]selenophenes: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Pyrrole synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Tango GPCR Assay System | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-Aminothiophene-2-Carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-aminothiophene-2-carboxylate, a compound commonly used in pharmaceutical research and development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear chemical-impermeable gloves and protective clothing. Wash hands and any exposed skin thoroughly after handling. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If dust, mists, or vapors are likely, wear a self-contained breathing apparatus. |
In the event of accidental release, avoid dust formation and breathing in any mist, gas, or vapors.[3] Ensure adequate ventilation and remove all sources of ignition.[3] Personnel should be evacuated to a safe area, upwind of the spill.[3]
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
Disposal of the Chemical:
-
Collection: Carefully sweep up and shovel the solid material into a suitable, labeled, and sealed container for disposal.[4]
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Transfer: Arrange for the collection of the waste by a licensed and approved waste disposal company. The material should be transported to a facility capable of handling hazardous chemical waste.
-
Final Disposal: The approved methods of disposal are:
Disposal of Contaminated Packaging:
-
Decontamination: Containers that held this compound must be decontaminated before disposal. The recommended procedure is to triple rinse the container with a suitable solvent.
-
Recycling or Disposal: After triple rinsing (or an equivalent method), the container can be offered for recycling or reconditioning.[3] If recycling is not an option, the container should be disposed of in the same manner as the chemical waste itself, through an approved waste disposal plant.[2][4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 3-aminothiophene-2-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 3-aminothiophene-2-carboxylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous chemicals. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles (compliant with EN 166 or 29 CFR 1910.133).[2][3] | To prevent eye contact with dust or splashes. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved protective clothing.[2][4] | To avoid skin contact. Gloves should be inspected before use and removed using the proper technique to prevent skin contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended, especially for large-scale operations or in case of inadequate ventilation.[2] For small-scale laboratory use, handling in a well-ventilated area or a fume hood is crucial. | To prevent inhalation of dust or vapors. |
| Body Protection | Protective clothing. Protective boots may be required depending on the situation.[4] | To provide overall protection from accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are essential to prevent accidental exposure and contamination.
2.1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
PPE: Before handling, ensure all required PPE is worn correctly (see Table 1).
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[4][6] Do not breathe in dust or vapors.[3][4]
-
Hygiene: Wash hands and face thoroughly after handling the chemical.[4][7] Do not eat, drink, or smoke in the handling area.[8]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][3][7]
2.2. Accidental Release Measures:
-
Evacuation: In case of a spill, non-essential personnel should evacuate the area.[4]
-
Ventilation: Ensure adequate ventilation of the spill area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]
-
Cleanup: Use personal protective equipment.[4] Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][7][9] The spill site should be washed after the material pickup is complete.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations.[8]
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][7][9]
-
Regulatory Compliance: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. echemi.com [echemi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
